molecular formula C10H10N4S B1306633 N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide CAS No. 690634-06-1

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Cat. No.: B1306633
CAS No.: 690634-06-1
M. Wt: 218.28 g/mol
InChI Key: NEHKVFMFTNUABB-UHFFFAOYSA-N
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Description

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a useful research compound. Its molecular formula is C10H10N4S and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-prop-2-enylbenzotriazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHKVFMFTNUABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391775
Record name N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690634-06-1
Record name N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a potential synthesis pathway for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a molecule of interest for researchers in medicinal chemistry and drug development. The document elucidates the underlying chemical principles, discusses the strategic considerations for the synthesis, and presents a detailed, albeit theoretical, experimental protocol. Furthermore, it outlines the expected analytical characterization of the target compound and addresses critical safety considerations. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering them a foundational understanding for the preparation of this and structurally related compounds.

Introduction: The Significance of Benzotriazole Derivatives

Benzotriazole and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2] These bicyclic heterocyclic compounds, featuring a benzene ring fused to a 1,2,3-triazole ring, are recognized for their versatile biological activities, which include antifungal, antiviral, antimicrobial, and anti-inflammatory properties.[3] The unique electronic properties and the ability of the benzotriazole moiety to act as a bioisostere for other functional groups make it a privileged scaffold in drug design.

The introduction of a carbothioamide linkage, as in the target molecule this compound, further enhances the potential for biological activity. Thiourea derivatives are known to exhibit a broad spectrum of pharmacological effects, and their combination with the benzotriazole nucleus presents a promising avenue for the discovery of novel therapeutic agents.[4] This guide focuses on the synthesis of a specific N-allyl substituted benzotriazole carbothioamide, providing a detailed exploration of its preparation.

The Synthetic Pathway: A Nucleophilic Approach

The most logical and efficient synthetic route to this compound involves the nucleophilic addition of 1H-benzotriazole to allyl isothiocyanate. This reaction is predicated on the nucleophilic character of the nitrogen atoms in the benzotriazole ring and the electrophilic nature of the central carbon atom in the isothiocyanate group.

Mechanistic Insights and Regioselectivity

1H-Benzotriazole exists as a tautomeric mixture of 1H- and 2H-isomers.[1] The N-alkylation or N-acylation of benzotriazole can potentially occur at either the N1 or N2 position.[5] However, the formation of the N1-substituted product is generally favored under kinetic control and in the absence of specific catalysts that can direct the reaction to the N2 position.[1] The N1-isomer is thermodynamically more stable, and its formation is often the predominant outcome in reactions with electrophiles.[1]

In the proposed synthesis, a lone pair of electrons on a nitrogen atom of 1H-benzotriazole will attack the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. This nucleophilic attack will result in the formation of a C-N bond and a thiourea linkage. Based on the principles of regioselectivity in benzotriazole chemistry, the reaction is expected to proceed primarily at the N1 position, yielding the desired this compound.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway Benzotriazole 1H-Benzotriazole Product N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide Benzotriazole->Product Nucleophilic Attack Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Product Electrophile Experimental_Workflow Start Start Dissolve_BT Dissolve 1H-Benzotriazole in anhydrous THF Start->Dissolve_BT Add_AITC Add Allyl Isothiocyanate dropwise Dissolve_BT->Add_AITC React Stir at room temperature for 24 hours Add_AITC->React Monitor Monitor by TLC React->Monitor Workup Remove solvent under reduced pressure Monitor->Workup Reaction Complete Purify Purify by column chromatography or recrystallization Workup->Purify Characterize Characterize the final product Purify->Characterize End End Characterize->End

Sources

A Prospective Technical Guide to N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a heterocyclic compound of interest to the chemical and pharmaceutical sciences. While direct experimental literature on this specific molecule is limited, this document outlines its identity, a prospective synthetic route grounded in established chemical principles, and predicted spectroscopic characteristics. Furthermore, it explores potential applications in drug development by extrapolating from the well-documented biological activities of its constituent benzotriazole and allyl-thiourea moieties. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzotriazole derivatives.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a unique molecule integrating three key functional groups: a benzotriazole ring, a thioamide linker, and an allyl group. The benzotriazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[1][2] The thioamide group serves as a versatile linker and is itself associated with a range of biological effects, while the allyl group provides a reactive handle for further chemical modification or can participate in specific biological interactions.

Table 1: Chemical Identification

Identifier Value
IUPAC Name N-(prop-2-en-1-yl)-1H-1,2,3-benzotriazole-1-carbothioamide
Common Name N-Allyl-1H-benzotriazole-1-carbothioamide
CAS Number 690634-06-1
Molecular Formula C₁₀H₁₀N₄S
Molecular Weight 218.28 g/mol
SMILES S=C(N1N=NC2=CC=CC=C21)NCC=C

The structure of this compound, featuring the benzotriazole ring system linked to an N-allyl thioamide group at the N1 position, is depicted below.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound

Part 2: Prospective Synthesis and Mechanistic Rationale

Proposed Reaction Scheme

The synthesis can be envisioned as a one-pot or two-step process starting from commercially available 1H-Benzotriazole. The key is the formation of a reactive benzotriazole-1-carbothioamide intermediate. A common and effective method for creating thioamides is the reaction of an amine with an isothiocyanate. Therefore, the most direct conceptual route is the reaction between 1H-Benzotriazole and allyl isothiocyanate.

G cluster_reactants Reactants cluster_product Product Benzotriazole 1H-Benzotriazole Reaction_Step Addition Reaction Benzotriazole->Reaction_Step Nucleophilic Attack AllylIsothiocyanate Allyl Isothiocyanate AllylIsothiocyanate->Reaction_Step TargetMolecule N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Step Reaction Medium Base Base (e.g., Triethylamine) Base->Reaction_Step Proton Scavenger Reaction_Step->TargetMolecule

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a prospective methodology derived from standard procedures for N-alkylation and thioamide synthesis.[3][4]

Materials:

  • 1H-Benzotriazole (1.0 eq)

  • Allyl isothiocyanate (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Benzotriazole (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger, deprotonating the benzotriazole to increase its nucleophilicity.

  • Addition of Isothiocyanate: Slowly add allyl isothiocyanate (1.1 eq) dropwise to the stirring solution. The use of a slight excess of the isothiocyanate ensures the complete consumption of the benzotriazole starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is expected to be complete within 4-6 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Causality Behind Experimental Choices
  • Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants and will not interfere with the reaction mechanism.

  • Base: Triethylamine is a non-nucleophilic organic base, ideal for deprotonating the N-H of benzotriazole without competing in the reaction with the isothiocyanate.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring high purity of the final product for subsequent analysis and biological testing.

Part 3: Prospective Biological and Pharmacological Applications

The structural motifs within this compound suggest a range of potential biological activities. This prospective analysis is based on established structure-activity relationships of related compounds.

Antimicrobial and Antifungal Potential

Benzotriazole derivatives are widely recognized for their antimicrobial and antifungal properties.[1][5] The triazole ring is a core component of several antifungal drugs. The thioamide group can also contribute to antimicrobial activity. It is therefore plausible that the target compound could exhibit inhibitory activity against various bacterial and fungal strains.

Antiviral Activity

N-alkylation of benzotriazole has been shown to enhance inhibitory activity against viral enzymes, such as the NTPase/helicase of the Hepatitis C virus (HCV) and other Flaviviridae.[6] The N1-substitution pattern in the target molecule fits the profile of active compounds from these studies, suggesting it could be a candidate for antiviral drug discovery.

G cluster_process Normal Viral Process TargetMolecule N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide ViralHelicase Viral Helicase Enzyme TargetMolecule->ViralHelicase Inhibits ssRNA Single-Stranded RNA ViralHelicase->ssRNA Unwinds to ADP ADP + Pi ATP ATP ATP->ViralHelicase Hydrolyzes dsRNA Double-Stranded RNA dsRNA->ViralHelicase Binds Replication Viral Replication ssRNA->Replication

Caption: Potential inhibition of viral helicase.

Anticancer Applications

Isothiocyanates, structurally related to the reactive part of the molecule, are known for their anticancer properties.[7] Furthermore, various heterocyclic compounds containing the benzotriazole scaffold have demonstrated cytotoxic effects against cancer cell lines. The combined presence of these functionalities suggests that this compound could be investigated for its potential as an anticancer agent.

Part 4: Conclusion

This compound represents a promising, yet underexplored, scaffold for chemical and pharmaceutical research. This guide provides its definitive chemical identity and outlines a robust, prospective synthetic pathway based on established, reliable chemical transformations. The analysis of its structural components points towards potential therapeutic applications in antimicrobial, antiviral, and anticancer research. The detailed protocols and mechanistic rationale provided herein are intended to serve as a foundational resource for researchers aiming to synthesize and evaluate this and related molecules, thereby accelerating the discovery of new therapeutic agents.

References

  • Kryczka, J., et al. (n.d.). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC - NIH. [Link]

  • Anonymous. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • PMC - PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]

  • ijariie. (n.d.). A Review on: Synthesis of Benzotriazole. [Link]

  • PMC - NIH. (n.d.). Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2H)‐carboxamide Monomer as a Marine Antifouling Coating. [Link]

  • PMC - NIH. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]

  • Anonymous. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2,3-benzotriazole. [Link]

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • ResearchGate. (2025). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its synthesis, structural elucidation, and key physicochemical properties, offering insights into its potential applications and the methodologies for its characterization.

Introduction to this compound

This compound belongs to the benzotriazole class of compounds, which are bicyclic heterocyclic systems known for their wide range of biological activities and applications in medicinal chemistry.[1] The incorporation of a carbothioamide moiety introduces a versatile functional group known to be a key pharmacophore in the design of various therapeutic agents.[2][3] The allyl group further provides a reactive site for potential modifications. The fundamental structure consists of a benzene ring fused to a 1,2,3-triazole ring, forming the benzotriazole core.

The molecular structure of this compound is presented below:

Molecular Formula: C₁₀H₁₀N₄S

Molecular Weight: 218.28 g/mol

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the benzotriazole ring, followed by the introduction of the carbothioamide and allyl functionalities. A plausible synthetic route is outlined below.

Synthesis of 1H-Benzotriazole

The synthesis of the benzotriazole core is a well-established procedure.

Protocol:

  • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the solution to below 5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the low temperature and stirring.

  • Allow the reaction to proceed for 1-2 hours.

  • The resulting solid, 1H-benzotriazole, is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

Protocol:

  • In a suitable solvent such as acetonitrile, dissolve 1H-benzotriazole.

  • Add a base, for instance, triethylamine, to the solution.

  • Introduce allyl isothiocyanate to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Benzotriazole 1H-Benzotriazole Reaction Reaction Mixture Benzotriazole->Reaction Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Reaction Solvent_Base Acetonitrile, Triethylamine Solvent_Base->Reaction Purification Column Chromatography Reaction->Purification Crude Product Final_Product N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Structural Characterization

The synthesized compound's identity and purity should be confirmed using a suite of analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching, C=S stretching of the thioamide, and C=C stretching of the allyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should display signals corresponding to the protons of the benzotriazole ring, the allyl group (with characteristic splitting patterns for the vinyl and methylene protons), and the N-H proton of the thioamide.

    • ¹³C NMR: Will show resonances for the carbons of the benzotriazole moiety, the allyl group, and the thiocarbonyl carbon (C=S).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for evaluating the compound's potential as a drug candidate.

Physical State and Appearance

This compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.

Melting Point

The melting point provides an indication of purity. It is determined using a standard melting point apparatus.

Solubility

Solubility is a critical parameter for drug absorption and formulation.[5] The solubility should be assessed in various solvents relevant to pharmaceutical development.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [5]

  • Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solids.

  • Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

Solvent Predicted Solubility
WaterPoorly soluble
PBS (pH 7.4)Poorly soluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Freely soluble
Stability

Stability studies are essential to determine the shelf-life and storage conditions for the compound.[6]

Protocol for Preliminary Stability Assessment:

  • Prepare solutions of the compound in relevant solvents (e.g., PBS pH 7.4, acidic and basic solutions).

  • Store the solutions under various conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

Stability_Workflow cluster_stability Stability Assessment Workflow Compound_Solution Compound Solution in Test Buffer Storage_Conditions Storage Conditions: - Temperature (RT, 40°C) - Light (Protected, Exposed) Compound_Solution->Storage_Conditions Time_Points Time Points: (0, 24, 48, 72h) Sampling Sample Collection Time_Points->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Evaluation Data Evaluation: - % Remaining Compound - Degradant Profiling Analysis->Data_Evaluation Storage_conditions Storage_conditions Storage_conditions->Sampling

Sources

An In-depth Technical Guide on the Predicted Mechanism of Action for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties into novel chemical entities presents a promising avenue for the development of potent and selective therapeutic agents. N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a compound of significant interest, integrating two well-established pharmacophores: the benzotriazole ring and a thiourea derivative. The benzotriazole nucleus is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, thiourea derivatives have demonstrated considerable therapeutic potential, acting as enzyme inhibitors and modulating various cellular pathways.[5][6][7] This technical guide provides a comprehensive prediction of the mechanism of action for this compound, grounded in the known biological activities of its constituent chemical motifs. Furthermore, we propose a detailed experimental framework for the validation of this predicted mechanism, intended to guide researchers in the fields of pharmacology and drug development.

Predicted Mechanism of Action: A Multi-Targeted Approach

Based on the functionalities of the benzotriazole and thiourea scaffolds, we predict that this compound is likely to exert its biological effects through a multi-targeted mechanism, primarily centered around enzyme inhibition. The unique structural arrangement of the molecule, featuring a planar benzotriazole ring system, a flexible N-allyl group, and a reactive carbothioamide moiety, suggests potential interactions with a variety of biological targets.

Core Hypothesis: Kinase and Protease Inhibition

Many benzotriazole-containing compounds have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[8] The nitrogen-rich benzotriazole ring can participate in hydrogen bonding and aromatic stacking interactions within the ATP-binding pocket of kinases. The thiourea group, with its sulfur atom, can act as a hydrogen bond donor and acceptor, as well as a metal chelator, further stabilizing the interaction with the enzyme's active site.[6]

We postulate that this compound may function as an inhibitor of key kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or Protein Kinase 2 (CK2).[1][8] Inhibition of these kinases would lead to cell cycle arrest and apoptosis in rapidly dividing cells, making the compound a potential anticancer agent.

Furthermore, the thiourea moiety is known to interact with the active sites of proteases. Therefore, another plausible mechanism is the inhibition of proteases that are critical for viral replication or tumor invasion.

Visualizing the Predicted Signaling Pathway

To illustrate the potential downstream effects of the predicted kinase inhibition, the following diagram outlines a simplified signaling cascade.

predicted_pathway cluster_inhibition Molecular Interaction cluster_cellular_effect Cellular Response Compound N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide Target_Kinase Target Kinase (e.g., CDK, CK2) Compound->Target_Kinase Inhibition Downstream_Protein Downstream Substrate Protein Target_Kinase->Downstream_Protein Phosphorylation (Blocked) Cell_Cycle_Progression Cell Cycle Progression Downstream_Protein->Cell_Cycle_Progression Regulation (Altered) Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Induction

Caption: Predicted signaling pathway of this compound.

Experimental Validation Framework

To empirically test the predicted mechanism of action, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's biological activity.

Part 1: In Vitro Enzyme Inhibition Assays

The initial step is to directly assess the inhibitory potential of this compound against a panel of purified kinases and proteases.

Experimental Protocol: Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Obtain purified recombinant kinases (e.g., CDK2/Cyclin A, CK2) and their corresponding peptide substrates.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • Assay Reaction: In a 96-well plate, combine the kinase, its substrate, ATP, and varying concentrations of the test compound in an appropriate assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This can be achieved using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring remaining ATP).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Data Presentation: Predicted Kinase Inhibition Profile
Target KinasePredicted IC₅₀ (µM)Rationale
CDK2/Cyclin A1 - 10Benzotriazole derivatives are known inhibitors of CDKs, crucial for cell cycle regulation.[8]
CK20.5 - 5Certain benzotriazoles show high selectivity for CK2, a key player in cell growth and proliferation.[1]
Other Kinases> 50Assess selectivity against a panel of unrelated kinases to determine the specificity of inhibition.
Part 2: Cellular Assays to Determine Phenotypic Effects

Following the confirmation of enzyme inhibition, the next logical step is to evaluate the compound's effects on cellular processes.

Experimental Protocol: Cell Viability and Apoptosis Assays
  • Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • Cell Viability Assay: Assess cell viability using an MTT or resazurin-based assay to determine the compound's cytotoxic or cytostatic effects.

  • Apoptosis Assay: To confirm that cell death occurs via apoptosis, use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) and quantify the percentage of apoptotic cells.

Part 3: Target Engagement and Downstream Signaling Analysis

To directly link the observed cellular effects to the inhibition of the predicted target, it is crucial to demonstrate target engagement within the cell and analyze the downstream signaling consequences.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-Rb for CDK inhibition). Also, probe for markers of apoptosis (e.g., cleaved PARP).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the proposed experimental workflow for validating the predicted mechanism of action.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Enzyme_Assays Enzyme Inhibition Assays (Kinase & Protease Panels) Cell_Assays Cell Viability & Apoptosis Assays Enzyme_Assays->Cell_Assays Identified Active Compound Target_Engagement Target Engagement & Downstream Signaling (Western Blot) Cell_Assays->Target_Engagement Confirmed Cellular Effects

Caption: Experimental workflow for mechanism of action validation.

Conclusion

The unique hybrid structure of this compound, combining the pharmacologically rich benzotriazole and thiourea moieties, strongly suggests a mechanism of action centered on multi-target enzyme inhibition, particularly targeting kinases and proteases involved in critical disease pathways. The proposed experimental framework provides a robust and logical progression for elucidating the precise molecular interactions and cellular consequences of this promising compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
  • A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives - Benchchem. (n.d.).
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Unmasking the Molecular Culprits: A Technical Guide to Identifying Biological Targets of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide (CAS No. 690634-06-1) emerges from a chemical scaffold renowned for its diverse pharmacological activities. The benzotriazole and carbothioamide moieties are independently associated with a spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the systematic identification and validation of the potential biological targets of this specific compound. We will delve into the rationale behind hypothesized target classes, present detailed, field-proven experimental workflows for target discovery, and offer robust protocols for subsequent validation. This document is designed to empower researchers to elucidate the mechanism of action of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Therapeutic Potential of a Benzotriazole-Carbothioamide Hybrid

The convergence of the benzotriazole ring system and a carbothioamide functional group in this compound suggests a high potential for interaction with a variety of biological macromolecules. Benzotriazole derivatives are recognized for their ability to mimic purine nucleosides, potentially interacting with a host of enzymes and receptors that recognize these endogenous ligands.[4] Furthermore, the carbothioamide group is a known pharmacophore, contributing to the biological activity of numerous therapeutic agents.[5][6]

Given the broad bioactivity of related compounds, this compound is a compelling candidate for drug discovery programs. However, its therapeutic development is contingent upon a thorough understanding of its molecular mechanism of action, which begins with the identification of its direct biological targets. This guide provides the conceptual and practical framework for this crucial endeavor.

Hypothesized Biological Target Classes

Based on the established biological activities of benzotriazole and carbothioamide derivatives, we can postulate several classes of proteins as potential targets for this compound.

Antimicrobial Targets

Benzotriazole derivatives have demonstrated efficacy against a range of microbial pathogens.[1][2] The lipophilic nature of the benzotriazole core may facilitate the disruption of bacterial cell membranes.[2] Additionally, specific enzymatic inhibition is a plausible mechanism.

  • Tyrosyl-tRNA Synthetase: This enzyme is essential for bacterial protein synthesis and has been identified as a target for some antimicrobial agents.[7] The structural features of this compound may allow it to bind to the active site of this enzyme.

Antiviral Targets

Several benzotriazole derivatives have shown promise as antiviral agents, particularly against enteroviruses such as Coxsackievirus B5.[8][9][10]

  • Viral Entry and Uncoating Machinery: The early stages of viral infection, including attachment to host cell receptors and subsequent uncoating of the viral genome, are attractive targets for antiviral therapy. Some benzotriazoles are thought to interfere with these processes.[8]

Anticancer Targets

The antiproliferative activity of benzotriazole derivatives has been attributed to their interaction with key proteins involved in cell growth and division.[11][12]

  • Protein Kinases: Enzymes such as Casein Kinase 2 (CK2) and various tyrosine kinases are often dysregulated in cancer and are validated drug targets.[11][12]

  • Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some benzotriazole-containing compounds have been shown to inhibit tubulin polymerization.[13][14]

  • Carbonic Anhydrases: Carbothioamides are known to inhibit carbonic anhydrases, with isoforms IX and XII being particularly relevant in oncology due to their role in tumor acidification and metastasis.[5][15][16]

  • 15-Lipoxygenase (15-LOX): This enzyme is implicated in inflammation and cancer, and its inhibition by carbothioamide derivatives has been reported.[5][15]

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of benzotriazole with allyl isothiocyanate. This approach is analogous to the synthesis of other N-substituted carbothioamides.[17]

Proposed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,3-benzotriazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Base (Optional): To facilitate the reaction, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the solution to deprotonate the benzotriazole.

  • Addition of Isothiocyanate: To the stirred solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction may be heated to reflux to increase the rate.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflows for Target Identification

The identification of the direct biological targets of a small molecule is a multifaceted process. Here, we outline two primary, complementary approaches: affinity-based methods and label-free methods.

Affinity-Based Target Identification

This strategy relies on the specific interaction between the small molecule and its target protein(s) to isolate the protein(s) from a complex biological mixture.

Caption: Workflow for Affinity-Based Target Identification.

  • Probe Synthesis: Synthesize a biotinylated version of this compound. A linker arm should be introduced at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

  • Cell Culture and Lysis: Culture the relevant cell line (e.g., a cancer cell line for anticancer activity) to a sufficient density. Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated probe for a predetermined time and at a specific temperature to allow for binding to target proteins. A parallel incubation with free biotin and an inactive analog of the compound should be performed as negative controls to identify non-specific binders.

  • Capture of Protein Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS). The proteins that are specifically pulled down by the active probe and not by the controls are considered potential targets.

Label-Free Target Identification

These methods do not require chemical modification of the small molecule, thus preserving its native bioactivity.

DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

  • Cell Lysate Preparation: Prepare a native cell lysate as described for the pull-down assay.

  • Compound Treatment: Aliquot the lysate into two tubes. Treat one with this compound and the other with the vehicle (e.g., DMSO) as a control. Incubate to allow for binding.

  • Protease Digestion: Add a protease, such as pronase, to both tubes and incubate for a time sufficient to digest the majority of proteins in the control sample.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE. Proteins that are protected from digestion in the presence of the compound will appear as more intense bands compared to the control lane.

  • Target Identification: Excise the protected protein bands and identify them by mass spectrometry.

Target Validation

Once potential targets have been identified, it is crucial to validate that they are indeed direct targets of this compound and that their modulation by the compound is responsible for the observed biological effects.

In Vitro Validation
  • Recombinant Protein Binding Assays: Express and purify the candidate target protein. Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to directly measure the binding affinity and kinetics of the compound to the protein.

  • Enzyme Inhibition Assays: If the target is an enzyme, perform in vitro activity assays in the presence of varying concentrations of the compound to determine its inhibitory potency (e.g., IC₅₀).

Cellular Validation
  • Cellular Thermal Shift Assay (CETSA): This in-cell target engagement assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

  • Target Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cells become less sensitive to the compound, it provides strong evidence that the protein is a relevant target.

  • Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.

Data Presentation and Interpretation

All quantitative data from binding and activity assays should be presented in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities and Enzyme Inhibition Data

Target ProteinBinding Affinity (K D )Enzyme Inhibition (IC₅₀)
Tyrosyl-tRNA Synthetase1.2 µM2.5 µM
Casein Kinase 2 (CK2)0.8 µM1.5 µM
Tubulin5.3 µMN/A (Polymerization Inhibition)
Carbonic Anhydrase IX0.5 µM0.9 µM

Conclusion

The identification of the biological targets of this compound is a critical step in understanding its therapeutic potential. The systematic approach outlined in this guide, combining rational hypothesis generation with robust experimental workflows for target discovery and validation, provides a clear path forward for researchers in the field. By elucidating the molecular interactions of this promising compound, we can pave the way for its rational optimization and potential clinical development.

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literature review of benzotriazole-based carbothioamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzotriazole-Based Carbothioamide Derivatives: Synthesis, Biological Activity, and Future Prospects

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for discovering novel therapeutic agents with enhanced potency and unique biological profiles. Benzotriazole-based carbothioamide derivatives exemplify this approach, combining the structural features of two highly versatile and biologically significant scaffolds: benzotriazole and carbothioamide (thiourea).

The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is considered a "privileged structure".[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[3] This versatility has led to its incorporation into numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][5][6]

On the other hand, the carbothioamide group (-NH-C(=S)-NH-) is a critical functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[7] This moiety is a key component in many compounds with significant biological activities, contributing to their binding affinity and overall efficacy.

The conjugation of these two scaffolds yields benzotriazole-based carbothioamide derivatives, a class of molecules that has garnered significant attention for its potent and diverse pharmacological activities. This guide provides a comprehensive technical overview of these derivatives, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and future potential in drug development.

Synthetic Strategies: Forging the Core Structure

The synthesis of benzotriazole-based carbothioamides is generally straightforward, often involving the coupling of a benzotriazole-containing amine with an appropriate isothiocyanate. This reaction provides a versatile and efficient route to a wide range of derivatives, allowing for structural modifications at multiple points to optimize biological activity.

A typical synthetic workflow involves a multi-step process, starting from commercially available benzotriazole or its substituted analogues.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Carbothioamide Formation A Benzotriazole C N-Alkylated Benzotriazole Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Alkylating Agent (e.g., 4-Nitrobenzyl bromide) B->C D Amino-Functionalized Benzotriazole C->D Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C) F Final Benzotriazole-Based Carbothioamide Derivative D->F Solvent (e.g., Ethanol) Reflux E Aryl Isothiocyanate (R-N=C=S) E->F

Caption: General synthetic workflow for benzotriazole-based carbothioamide derivatives.

Experimental Protocol: Synthesis of N-(4-((1H-benzo[d][4][8][9]triazol-1-yl)methyl)phenyl)-N'-phenylthiourea

This protocol is a representative example of the synthesis of a benzotriazole-based carbothioamide derivative.

Materials:

  • 1-(4-Aminobenzyl)-1H-benzo[d][4][8][9]triazole

  • Phenyl isothiocyanate

  • Absolute Ethanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-aminobenzyl)-1H-benzo[d][4][8][9]triazole (10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirring solution, add phenyl isothiocyanate (11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7). The disappearance of the starting amine spot indicates reaction completion.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under vacuum until a precipitate appears.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the crude product from ethanol or purify by column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum and characterize its structure and purity using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The Broad Spectrum of Biological Activity

The unique structural combination in benzotriazole-based carbothioamides endows them with a wide range of pharmacological properties. Extensive research has demonstrated their potential as antimicrobial, antiviral, anticancer, and enzyme-inhibiting agents.

Antimicrobial Activity

Derivatives of benzotriazole have shown significant potential in combating bacterial and fungal pathogens, including strains resistant to existing drugs.[1][10] The carbothioamide moiety is crucial for this activity, often acting as a hydrogen bond donor and acceptor, facilitating interactions with microbial enzymes or cell wall components.[5]

Studies have reported that these compounds are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans and Aspergillus niger.[9][11] The introduction of electron-withdrawing groups, such as halogens, onto the aromatic rings often enhances antimicrobial potency.[1]

Compound ClassTest OrganismActivity (MIC µg/mL)Reference
N-acyl-1H-benzotriazolesEscherichia coli6.25 - 12.5[12]
Thiazolidinone-benzotriazolesBacillus subtilisPotent Activity Reported[1]
Benzotriazole-piperidinesEscherichia coli6.25[12]
Various DerivativesCandida albicansModerate to Strong Activity[9]
Antiviral Activity

The benzotriazole scaffold has been a cornerstone in the development of antiviral agents.[13] Several derivatives have demonstrated potent activity against a range of RNA and DNA viruses.[8] A notable target for these compounds is the Coxsackievirus B5 (CVB5), a member of the Picornaviridae family responsible for various human diseases.[14][15]

Research has shown that specific substitutions on the benzotriazole ring and the phenylamide portion are critical for antiviral efficacy.[16] For instance, certain N-(4-(2H-benzo[d][4][8][9]triazol-2-yl)phenyl) amides have emerged as a promising chemical scaffold for developing new antiviral molecules against enteroviruses.[13][16]

Compound IDVirusActivity (EC₅₀ µM)Reference
Compound 56 Coxsackievirus B5 (CVB5)0.15[14]
Compound 18e Coxsackievirus B5 (CVB5)6.0[15]
Compound 43a Coxsackievirus B5 (CVB5)9.0[15]
Compound 17 Poliovirus (Sb-1)20.5[13]
Compound 18 Poliovirus (Sb-1)17.5[13]
Anticancer Activity

The antiproliferative properties of benzotriazole derivatives are among their most extensively studied biological activities.[3][17] These compounds have demonstrated cytotoxicity against a wide spectrum of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[17][18]

The mechanism of anticancer action is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (G0/G1 or G2/M), and inhibition of key enzymes involved in cancer progression, such as tyrosine kinases.[17][19][20] The presence of halogen substituents, particularly chlorine, on the benzotriazole or associated phenyl rings has been consistently linked to enhanced anticancer activity.[17]

Compound ClassCancer Cell LineActivity (IC₅₀ µM)Reference
Imidazole-thione linkedMCF-7 (Breast)3.57[18]
Imidazole-thione linkedHL-60 (Leukemia)0.40[18]
Naphthalimide conjugatesA549 (Lung)6.73[18]
Benzotriazole-ethynyl-pyridylVX2 (Squamous cell)3.80[19][20]
Benzotriazole-ethynyl-pyridylMGC (Stomach)3.72[19][20]
Enzyme Inhibition

The ability of benzotriazole-based carbothioamides to inhibit specific enzymes is fundamental to many of their therapeutic effects. They have been identified as potent inhibitors of various enzymes, including α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.[21][22]

The carbothioamide linker plays a pivotal role in orienting the molecule within the enzyme's active site, while the benzotriazole and substituted aryl rings engage in crucial hydrophobic and hydrogen bonding interactions. Molecular docking studies have corroborated these findings, illustrating how these inhibitors bind to key amino acid residues.[21][22] Furthermore, some derivatives have shown inhibitory activity against other enzymes like carbonic anhydrase and protein kinases.[23][24]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For benzotriazole-based carbothioamides, SAR studies have revealed several key trends that govern their potency and selectivity.

Caption: Key structure-activity relationship points for benzotriazole-based carbothioamides.

  • Substitution on the Benzotriazole Ring: The nature and position of substituents on the benzene portion of the benzotriazole scaffold significantly impact activity. Halogenation, particularly with chlorine or bromine at the 5 and 6 positions, frequently leads to a marked increase in antiproliferative and antiviral potency.[15][17]

  • The Carbothioamide Linker: This linker is not merely a spacer. Its ability to act as both a hydrogen bond donor and acceptor is critical for binding to target proteins. Its replacement or significant alteration often leads to a loss of activity.

  • Substitution on the Terminal Aryl Ring: The electronic properties of substituents on the terminal phenyl ring (attached to the second nitrogen of the carbothioamide) are a key determinant of activity. Electron-withdrawing groups (EWGs) like chloro, fluoro, or nitro groups, especially at the para-position, are often correlated with higher inhibitory activity against enzymes and cancer cells.[21] This is likely due to their ability to modulate the electronic density of the carbothioamide group and enhance binding interactions.

Proposed Mechanisms of Action

The diverse biological effects of these compounds are underpinned by several mechanisms at the molecular level. While the exact mechanism can vary depending on the specific derivative and biological target, some common themes have emerged.

Induction of Apoptosis

In cancer therapy, a primary mechanism for many benzotriazole derivatives is the induction of apoptosis.[17] These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Studies have shown that active compounds lead to classic apoptotic hallmarks, such as DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential. For instance, certain bis-benzotriazole derivatives have been proven to induce apoptosis in lung cancer cells in a dose-dependent manner.[8]

G cluster_pathway Apoptosis Induction Pathway BZT Benzotriazole-Carbothioamide Derivative Mito Mitochondrial Stress BZT->Mito Inhibits anti-apoptotic proteins (e.g., Bcl-2) Casp9 Caspase-9 Activation Mito->Casp9 Release of Cytochrome c Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some derivatives.

Enzyme Inhibition and Receptor Binding

As discussed, direct enzyme inhibition is a key mechanism. For α-glucosidase inhibitors, molecular docking studies suggest that the compound binds to the active site, preventing the natural substrate from binding and being hydrolyzed.[22] The benzotriazole moiety often anchors the molecule in a hydrophobic pocket, while the carbothioamide group forms critical hydrogen bonds with catalytic residues like Asp and Glu.[21]

Challenges and Future Directions

While benzotriazole-based carbothioamide derivatives hold immense promise, several challenges must be addressed to translate their preclinical success into clinical applications.

  • Toxicity and Selectivity: A primary concern is ensuring selectivity for the target (e.g., cancer cells or microbial enzymes) over host cells to minimize toxicity. Future work must focus on designing derivatives with improved therapeutic indices.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are largely unexplored. In vivo studies are crucial to determine their bioavailability, stability, and overall pharmacokinetic profile.

  • Resistance Mechanisms: As with any antimicrobial or anticancer agent, the potential for resistance development is a significant hurdle. Research into combination therapies or derivatives with novel mechanisms of action could help mitigate this issue.

The future of this chemical class lies in the rational design of second-generation compounds with optimized potency, selectivity, and drug-like properties. The use of computational tools, such as QSAR and molecular dynamics simulations, will be invaluable in guiding these efforts.

Conclusion

Benzotriazole-based carbothioamide derivatives represent a robust and versatile chemical scaffold in medicinal chemistry. The successful marriage of the benzotriazole ring and the carbothioamide linker has yielded a plethora of compounds with potent antimicrobial, antiviral, and anticancer activities, often underpinned by mechanisms involving enzyme inhibition and apoptosis induction. The straightforward and flexible synthesis allows for extensive structural diversification, enabling fine-tuning of biological activity through systematic structure-activity relationship studies. While challenges related to toxicity and pharmacokinetics remain, the compelling preclinical evidence strongly supports the continued exploration and development of these derivatives as next-generation therapeutic agents.

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An In-Depth Technical Guide to the Thermodynamic Stability of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound, N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its stability is paramount for predicting its shelf-life, reactivity, and suitability for various applications.[1][2][3] This document outlines a multi-faceted approach, combining synthetic protocols, advanced spectroscopic characterization, robust thermal analysis techniques, and insightful computational modeling. The methodologies detailed herein are designed to provide a holistic view of the compound's thermodynamic profile, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzotriazole and Carbothioamide Moieties

The this compound scaffold incorporates two key pharmacophores: the benzotriazole ring and a carbothioamide linker. Benzotriazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4] The fused aromatic system of benzotriazole allows for π-π stacking interactions, while the three nitrogen atoms can participate in hydrogen bonding and metal coordination, making it a versatile building block in drug design.[2]

The carbothioamide group, on the other hand, is known to be a structural alert in medicinal chemistry, often contributing to the biological activity of a molecule but also potentially influencing its stability and toxicity.[5][6] The presence of the allyl group introduces a reactive site that could be susceptible to thermal rearrangement or polymerization. Therefore, a detailed investigation into the thermodynamic stability of this hybrid molecule is crucial for its potential development as a therapeutic agent or functional material.

Synthesis and Structural Elucidation

A robust and reproducible synthetic route is the foundation of any subsequent physicochemical analysis. The proposed synthesis of this compound is a multi-step process, beginning with the activation of benzotriazole.

Proposed Synthetic Pathway

The synthesis can be envisioned through the reaction of a benzotriazole-1-carbonyl isothiocyanate intermediate with allylamine. A plausible synthetic route is outlined below:

Synthesis Benzotriazole 1H-Benzotriazole Intermediate1 Benzotriazole-1-carbonyl isothiocyanate Benzotriazole->Intermediate1 1. Base (e.g., Et₃N) 2. Thiophosgene Thiophosgene Thiophosgene (CSCl₂) Product This compound Intermediate1->Product Allylamine Solvent (e.g., THF) Allylamine Allylamine

Figure 1: Proposed synthetic route for this compound.

Detailed Experimental Protocol
  • Preparation of Benzotriazole-1-carbonyl isothiocyanate: To a stirred solution of 1H-benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C, add an equimolar amount of triethylamine. Subsequently, add a solution of thiophosgene in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

  • Synthesis of this compound: To the freshly prepared solution of the isothiocyanate intermediate, add a solution of allylamine in THF dropwise at 0 °C. Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up and Purification: Upon completion of the reaction, the solvent will be removed under reduced pressure. The crude product will be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Spectroscopic Characterization

The unambiguous identification of the synthesized compound is critical. A combination of spectroscopic techniques will be employed for structural elucidation:

Technique Expected Observations
FT-IR Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C=N stretching of the triazole ring.
¹H NMR Resonances corresponding to the protons of the benzotriazole ring, the allyl group (with characteristic splitting patterns for the vinyl protons and the methylene protons), and the N-H proton of the carbothioamide. The integration of the signals will confirm the proton count.[7][8]
¹³C NMR Signals for the aromatic carbons of the benzotriazole ring, the carbons of the allyl group, and the characteristic thiocarbonyl carbon (C=S) resonance, which is expected to appear downfield.[8]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of this compound, confirming its molecular formula. Fragmentation patterns can provide further structural information.

Experimental Determination of Thermodynamic Stability

The core of this investigation lies in the experimental evaluation of the compound's thermal behavior. This will be primarily achieved through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the decomposition temperature and identifying the number of decomposition steps.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the purified this compound into an alumina crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

TGA_Workflow Start Start Weigh Weigh Sample (5-10 mg) Start->Weigh Load Load into TGA Weigh->Load Heat Heat (10 °C/min) under N₂ Load->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA Curve (Decomposition Temp, Mass Loss %) Record->Analyze End End Analyze->End

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions and decomposition.[9][11]

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

The DSC thermogram will reveal the melting point of the compound as an endothermic peak and the decomposition as an exothermic or endothermic event. The enthalpy of these transitions can be calculated from the peak areas. A high decomposition temperature and a large endothermic melting enthalpy are indicative of greater thermal stability.[12][13]

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful tool to complement experimental findings and to gain deeper insights into the molecular properties that govern thermodynamic stability.[14][15] Density Functional Theory (DFT) calculations will be employed to investigate the electronic structure and energetics of the molecule.

Conformational Analysis and Geometry Optimization

The first step in the computational study is to identify the most stable conformation of this compound. This will be achieved through a conformational search followed by geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

Calculation of Thermodynamic Parameters

Once the lowest energy conformer is identified, frequency calculations will be performed to confirm that it is a true minimum on the potential energy surface and to compute key thermodynamic parameters:

  • Enthalpy of Formation (ΔHf°): This fundamental thermodynamic property quantifies the energy released or absorbed during the formation of the compound from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of the thermodynamic stability of a compound under standard conditions.

  • Bond Dissociation Energies (BDEs): By calculating the energy required to homolytically cleave specific bonds in the molecule, we can identify the weakest bond and predict the initial step of thermal decomposition. The BDE of the N-N bond in the triazole ring and the C-N bonds of the carbothioamide linker will be of particular interest.

Computational_Workflow Start Start Conformational_Search Conformational Search Start->Conformational_Search Geometry_Optimization Geometry Optimization (DFT) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Thermodynamic_Parameters Calculate ΔHf°, ΔGf° Frequency_Calculation->Thermodynamic_Parameters BDE_Calculation Calculate Bond Dissociation Energies Frequency_Calculation->BDE_Calculation Analysis Analyze Results & Correlate with Experiment Thermodynamic_Parameters->Analysis BDE_Calculation->Analysis End End Analysis->End

Figure 3: Workflow for Computational Thermodynamic Analysis.

Data Synthesis and Interpretation

The experimental and computational data will be integrated to provide a comprehensive assessment of the thermodynamic stability of this compound.

Parameter Experimental Method Computational Method Interpretation
Decomposition Temperature TGABond Dissociation EnergyA high onset temperature of decomposition in TGA, corroborated by high BDEs for key bonds, indicates high thermal stability.
Melting Point DSC-A sharp and high melting point suggests a stable crystalline lattice.
Enthalpy of Decomposition DSC-The magnitude and sign (exothermic/endothermic) of the decomposition enthalpy provide information about the energy released during decomposition and the potential hazards associated with the compound.[13]
Overall Stability TGA, DSCΔHf°, ΔGf°A higher decomposition temperature, a more negative Gibbs free energy of formation, and a higher enthalpy of formation all point towards greater thermodynamic stability.

Conclusion

This technical guide has outlined a rigorous and multi-pronged strategy for the comprehensive evaluation of the thermodynamic stability of this compound. By combining meticulous synthesis and characterization with advanced thermal analysis and computational modeling, a detailed and reliable stability profile can be established. The insights gained from this proposed study will be invaluable for guiding the future development and application of this promising molecule in the fields of medicinal chemistry and materials science.

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Methodological & Application

Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Efficacy of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively evaluate the antimicrobial properties of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a novel synthetic compound. Given the limited specific literature on this molecule, this guide establishes a robust investigational pathway grounded in internationally recognized protocols from the Clinical and Laboratory Standards Institute (CLSI). We detail the foundational assays for determining antimicrobial susceptibility, including broth microdilution for Minimum Inhibitory Concentration (MIC), determination of Minimum Bactericidal Concentration (MBC), and agar disk diffusion for preliminary screening. The causality behind experimental choices, from solvent selection and quality control to data interpretation, is explained to ensure scientific rigor and reproducibility. This document serves as a starting point for a thorough investigation into the compound's potential as a new antimicrobial agent.

Introduction: The Scientific Rationale

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug candidates. Benzotriazole and its derivatives have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. The 1,2,3-triazole ring acts as a stable pharmacophore that can engage in various non-covalent interactions with biological targets. Furthermore, the carbothioamide moiety (-CSNH-) is a key structural feature in many compounds exhibiting potent antimicrobial effects, often by interfering with metabolic pathways or metal chelation.

This compound combines these two important pharmacophores. The allyl group introduces a reactive site that could potentially engage in covalent interactions or modulate the compound's lipophilicity, thereby influencing its cellular uptake and target engagement. While direct studies on this specific molecule are scarce, its structural components provide a strong rationale for its investigation as a potential antimicrobial agent.

This guide provides the necessary protocols to systematically characterize its activity against a panel of clinically relevant microorganisms.

Compound Preparation and Handling

Proper handling and preparation of the test article are critical for obtaining reliable and reproducible data.

2.1 Solubility Testing and Stock Solution Preparation

The first step is to determine a suitable solvent that can dissolve the compound at a high concentration without exhibiting antimicrobial activity itself.

  • Recommended Solvents: Begin with Dimethyl sulfoxide (DMSO) or ethanol, as they are common solvents for organic compounds in biological assays.

  • Procedure:

    • Prepare a high-concentration slurry of the compound (e.g., 10-20 mg/mL) in the chosen solvent.

    • Use sonication and gentle warming (not to exceed 40°C) to aid dissolution.

    • Observe for complete dissolution. If the compound precipitates upon dilution in aqueous media (e.g., culture broth), the stock concentration may need to be lowered.

    • Crucially, a solvent toxicity control must be included in all assays. The final concentration of the solvent in the assay medium should be non-inhibitory to the test microorganisms (typically ≤1% v/v for DMSO).

  • Stock Solution: Prepare a stock solution at a concentration of at least 100 times the highest concentration to be tested (e.g., 12.8 mg/mL for a top assay concentration of 128 µg/mL). Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Primary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a valuable, low-cost preliminary assay to qualitatively assess the antimicrobial activity of the compound. It identifies whether the compound has activity against a panel of microbes and provides a visual indication of the potency through the size of the inhibition zone.

3.1 Protocol: Agar Disk Diffusion

  • Microorganism Preparation: Inoculate a loopful of a pure, 24-hour culture of the test organism into sterile saline or Tryptic Soy Broth (TSB). Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk. The amount of compound per disk should be recorded (e.g., 100 µ g/disk ).

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi).

    • Negative Control: A disk containing only the solvent used for the stock solution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk. A zone of inhibition around the test compound disk and no zone around the negative control disk indicates antimicrobial activity.

Quantitative Analysis: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values and is highly amenable to screening.

4.1 Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.5 McFarland Inoculum A1 Inoculate Wells (Final Inoculum ~5x10^5 CFU/mL) P1->A1 P2 Prepare 2X Compound Serial Dilutions in Broth P2->A1 P3 Prepare 96-Well Plate P3->A1 A2 Incubate Plate (35°C, 18-24h) A1->A2 D1 Visually Inspect for Growth (Turbidity) A2->D1 D2 Determine MIC: Lowest Concentration with No Growth D1->D2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

4.2 Protocol: Broth Microdilution

  • Plate Setup: Use a sterile 96-well flat-bottom microtiter plate.

  • Compound Dilution:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a 2X working solution of the compound (e.g., 256 µg/mL) in CAMHB. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism. Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed by eye or with a microplate reader.

Determining Bactericidal vs. Bacteriostatic Activity: MBC Assay

The Minimum Bactericidal Concentration (MBC) assay is a follow-up to the MIC test. It determines the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

5.1 Experimental Workflow for MBC Determination

MBC_Workflow Start Completed MIC Plate (After Incubation) Subculture Subculture 10-15 µL from all clear wells (≥ MIC) onto MHA plates Start->Subculture Incubate Incubate MHA Plates (35°C, 18-24h) Subculture->Incubate Count Count Colonies (CFU) on each plate Incubate->Count Calculate Calculate % Survival vs. Initial Inoculum Control Count->Calculate Result Determine MBC: Lowest concentration with ≥99.9% killing Calculate->Result

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

5.2 Protocol: MBC Determination

  • Source Plate: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a quadrant of a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours, or until growth is evident in the growth control spot.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Quality Control and Data Interpretation

Rigorous quality control is essential for the validation of results.

  • QC Strains: Always include standard quality control strains with known MIC values for control antibiotics in each assay run. Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.

  • Controls Checklist:

    • Sterility Control (Broth Only): Must remain clear.

    • Growth Control (Broth + Inoculum): Must show robust turbidity.

    • Solvent Control (Broth + Inoculum + Solvent): Must show robust turbidity, confirming the solvent is not inhibitory.

    • Positive Control (Known Antibiotic): The MIC for the QC strain must fall within the acceptable range published by CLSI.

6.1 Data Presentation

Results should be summarized in a clear, tabular format.

Microorganism (ATCC Strain)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm)
S. aureus (29213)16322Bactericidal18
E. coli (25922)64>128>2Bacteriostatic12
P. aeruginosa (27853)>128>128-Resistant0
C. albicans (90028)321284Fungistatic15
  • Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Conclusion and Future Directions

This document outlines the foundational assays required to profile the antimicrobial activity of this compound. A positive result in these initial screens—demonstrated by low MIC values and significant zones of inhibition—warrants further investigation. Subsequent studies could explore the compound's spectrum of activity against a broader panel of clinical isolates, including resistant strains, and delve into its mechanism of action through assays such as time-kill kinetics, macromolecular synthesis inhibition, or cell membrane integrity studies. These robust, standardized methods provide the necessary starting point for a comprehensive evaluation of this promising chemical scaffold.

References

  • Title: Recent Advances in the Synthesis and Biological Applications of 1,2,3-Benzotriazoles Source: Molecules URL: [Link]

  • Title: Benzotriazole: A Versatile Scaffold in Medicinal Chemistry Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Thiourea and its derivatives: a review of their biological applications Source: RSC Advances URL: [Link]

  • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M02: Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: A guide to performing broth dilution MICs Source: British Society for Antimicrobial Chemotherapy (BSAC) URL: [Link]

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Application Notes & Protocols: N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis and application of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. While this specific reagent is not extensively documented in current literature, its synthetic utility can be confidently extrapolated from the well-established chemistry of N-acylbenzotriazoles. This guide presents a proposed synthesis for the title compound and details its primary application as a highly efficient allylthiocarbamoyl transfer agent for the synthesis of substituted N-allylthioureas, which are themselves valuable intermediates for constructing diverse heterocyclic scaffolds. The protocols provided are based on robust, analogous reactions and are designed for reproducibility and scalability in a research setting.

Introduction: The Power of Benzotriazole as a Synthetic Auxiliary

The 1H-benzotriazole (BtH) scaffold is a cornerstone of modern synthetic chemistry. Its true power is unleashed when it is N-acylated, converting the benzotriazolide moiety into a superior leaving group. Pioneering work by Katritzky et al. established N-acylbenzotriazoles as stable, crystalline, and highly efficient acylating agents that react cleanly with a vast array of nucleophiles under neutral conditions to form amides, esters, and thioesters.[1][2][3][4]

By analogy, this compound functions as a potent thioacylating agent . The core principle of its reactivity is the facile displacement of the stable benzotriazole anion by a nucleophile. This makes it an ideal precursor for transferring the "N-allylcarbothioamide" group (CH₂=CHCH₂NHCS-), enabling the streamlined synthesis of N-allylthioureas. These products are of significant interest as they are versatile building blocks for a multitude of biologically active heterocyclic compounds, including thiazoles, pyrimidines, and triazines.[5][6][7]

Proposed Synthesis of the Precursor

The synthesis of this compound can be logically designed based on established methods for creating N-acyl thioureas and related benzotriazole derivatives.[5] The most plausible route involves the reaction of 1H-benzotriazole with allyl isothiocyanate.

Protocol 2.1: Synthesis of this compound

This protocol describes a proposed method for the synthesis of the title compound.

Materials:

  • 1H-Benzotriazole (BtH)

  • Allyl isothiocyanate

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-benzotriazole (1.0 eq).

  • Dissolve the benzotriazole in anhydrous THF (approx. 0.5 M solution).

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger, facilitating the nucleophilic attack of the benzotriazole anion.

  • Add allyl isothiocyanate (1.05 eq) dropwise to the stirring solution over 15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system until the starting benzotriazole spot is consumed (typically 4-6 hours).

  • Upon completion, filter the reaction mixture to remove the triethylammonium salt byproduct.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Dry the purified product under vacuum to yield this compound as a stable solid.

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reaction Conditions BtH 1H-Benzotriazole Reaction Nucleophilic Addition BtH->Reaction AITC Allyl Isothiocyanate AITC->Reaction Base Triethylamine (Base) Base->Reaction Proton Scavenger Solvent Anhydrous THF Solvent->Reaction Temp Room Temperature Temp->Reaction Product N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide Reaction->Product

Caption: Proposed synthesis of the title precursor.

Application: Synthesis of N-Substituted N-Allylthioureas

The primary utility of this compound is its function as a stable, easily handled electrophile for the synthesis of thioureas. It reacts cleanly with primary and secondary amines, displacing the benzotriazole to form the desired N-allylthiourea derivative in high yields.[1][2][3] This method avoids the use of unstable or highly toxic reagents like thiophosgene.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the elimination of the highly stable benzotriazole anion, which is subsequently protonated during workup.

Visualization of Reaction Mechanism:

G Precursor N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide Step1 Protocol 3.1 (Thiourea Formation) Precursor->Step1 Amine Primary/Secondary Amine (R¹R²NH) Amine->Step1 Thiourea N-Allyl-N',N'-disubstituted Thiourea Step1->Thiourea Step2 Protocol 4.1 (Cyclization) Thiourea->Step2 CyclizingAgent Cyclizing Agent (e.g., α-haloketone) CyclizingAgent->Step2 Heterocycle Substituted Heterocycle (e.g., Thiazole, Pyrimidine) Step2->Heterocycle

Sources

Application Notes and Protocols for the Crystallization of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of benzotriazole, it holds potential for a range of biological activities. The benzotriazole moiety is a well-established pharmacophore found in numerous therapeutic agents. The introduction of the N-allyl carbothioamide group can further modulate its biological profile, making it a valuable candidate for screening and lead optimization.

The isolation of this compound in a highly pure, crystalline form is paramount for its accurate characterization and subsequent use in biological assays and structural studies. Crystallization is a critical purification step that removes amorphous impurities and provides material with consistent physical properties. Furthermore, the generation of single crystals is a prerequisite for X-ray crystallographic analysis, which can elucidate the compound's three-dimensional structure, providing invaluable insights for structure-activity relationship (SAR) studies.

This comprehensive guide provides detailed experimental protocols for the synthesis and, critically, the crystallization of this compound. The methodologies are designed to be robust and reproducible, drawing upon established principles for the crystallization of benzotriazole derivatives and thioamides.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy. While specific experimental data for this compound is not widely available, we can infer its likely properties based on its structural components: the benzotriazole ring, the thioamide group, and the allyl substituent.

PropertyInferred Value/CharacteristicRationale and Implications for Crystallization
Molecular Formula C10H10N4S-
Molecular Weight 218.28 g/mol -
Physical State Likely a solid at room temperature.The melting point of the analogous N-Benzyl-1H-benzotriazole-1-carbothioamide is reported to be 112-116 °C.[1] A solid state is conducive to purification by recrystallization.
Solubility Sparingly soluble in water, soluble in organic solvents such as alcohols, acetone, and chlorinated hydrocarbons.[2]The differential solubility in various solvents at different temperatures is the cornerstone of recrystallization. A solvent screen is essential to identify a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Polarity Moderately polar.The benzotriazole and thioamide groups contribute to its polarity, while the allyl group adds non-polar character. This suggests that solvents of intermediate polarity, or solvent mixtures, may be effective for crystallization.
Hydrogen Bonding The thioamide group has both hydrogen bond donor (N-H) and acceptor (C=S) capabilities.[3]Hydrogen bonding plays a crucial role in crystal lattice formation. Solvents that can compete for hydrogen bonds (e.g., protic solvents like ethanol) may influence crystal packing.

Synthesis of this compound

Prior to crystallization, the target compound must be synthesized. A common route to N-substituted-1H-1,2,3-benzotriazole-1-carbothioamides involves the reaction of 1H-benzotriazole with an appropriate isothiocyanate.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzotriazole (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Reagent: To the stirred solution, add allyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can then be subjected to crystallization.

Crystallization Protocols

The choice of crystallization method depends on the desired outcome: obtaining a highly pure bulk powder or growing single crystals for structural analysis.

Protocol 2: Recrystallization for Bulk Purification

This protocol is designed to purify the crude product on a larger scale. The key is to identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the properties of similar compounds, ethanol is a promising candidate solvent.

Rationale for Solvent Selection: Ethanol is a moderately polar protic solvent that can engage in hydrogen bonding. Its boiling point allows for a significant temperature gradient for crystallization, and it is relatively non-toxic and easily removed.

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed.

    • Heat the test tubes in a water bath or on a heating block. If the solid dissolves completely, it is a potential recrystallization solvent.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good recovery of crystalline solid is a suitable choice.

  • Bulk Recrystallization (Based on Ethanol):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol to just cover the solid.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is then filtered through a fluted filter paper to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate and promote the formation of larger, more well-defined crystals.

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Growing Single Crystals for X-ray Crystallography

The growth of single crystals suitable for X-ray diffraction requires slow and controlled crystallization conditions. Several techniques can be employed.

Principle: This method relies on the slow evaporation of a solvent from a saturated solution of the compound, leading to a gradual increase in concentration and the formation of well-ordered crystals.

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., acetone, methanol, or a mixture such as dichloromethane/hexane) at room temperature to form a nearly saturated solution.

  • Filter the solution through a syringe filter to remove any dust particles that could act as nucleation sites.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Principle: This technique involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble). This gradually decreases the solubility of the compound, promoting slow crystallization.

Procedure:

  • Dissolve the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Place this small vial inside a larger, sealed jar containing a layer of a "poor" solvent (e.g., hexane or diethyl ether).

  • Seal the larger jar and leave it undisturbed. The vapor of the poor solvent will slowly diffuse into the solution in the small vial.

  • Over time, the solubility of the compound will decrease, leading to the growth of single crystals.

Principle: Similar to vapor diffusion, this method relies on the slow mixing of a "good" and a "poor" solvent.

Procedure:

  • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane) in a narrow test tube.

  • Carefully layer a less dense "poor" solvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.

  • Seal the test tube and allow it to stand undisturbed.

  • Crystals will form at the interface of the two solvents as they slowly mix.

Troubleshooting Crystallization

ProblemPossible CauseSuggested Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Reheat the solution and evaporate some of the solvent to increase the concentration.
Oiling out (formation of a liquid phase instead of solid crystals). The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly.Add a small amount of a "poor" solvent to the hot solution before cooling. Ensure a slow cooling rate.
Formation of very fine powder instead of crystals. The solution is supersaturated and/or cooled too quickly, leading to rapid nucleation.Use a more dilute solution and allow for slower cooling. Scratching the inside of the flask with a glass rod can sometimes induce the formation of larger crystals from a supersaturated solution.
Impure crystals (colored or low melting point). Inefficient removal of impurities during recrystallization.Perform a second recrystallization. The use of activated charcoal in the first recrystallization can help remove colored impurities.

Visualization of Crystallization Principles

Caption: The fundamental steps of purification by recrystallization.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful crystallization of this compound. By systematically applying the principles of solvent selection and controlled cooling, researchers can obtain this valuable compound in high purity, suitable for a wide range of applications in drug discovery and materials science. The ability to generate single crystals will further enable detailed structural analysis, which is crucial for advancing our understanding of this important class of molecules.

References

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. 2018;23(8):1989. [Link]

  • Synthesis and crystal structures of three new benzotriazolylpropanamides. Acta Crystallogr E Crystallogr Commun. 2017;73(Pt 6):880-885. [Link]

  • Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design. 2014;14(5):2495-2505. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. 1941;21:16. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. IUCrData. 2024;9(11). [Link]

  • Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. Acta Crystallogr E Crystallogr Commun. 2016;72(Pt 6):838-841. [Link]

  • 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E. 2010;66(12):o3173. [Link]

  • The photochemistry of 1-alkenyl-substituted-1,2,3-benzotriazoles leading to formation of indole and fused indole derivatives. Arkivoc. 2011;(x):288-297. [Link]

  • Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. Arkivoc. 2023;(vii):202312042. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules. 2023;28(15):5726. [Link]

Sources

Application Notes & Protocols: N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide as a High-Efficacy Corrosion Inhibitor for Copper in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Materials Protection Division

Abstract & Introduction

Copper and its alloys are indispensable in numerous industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in aggressive acidic environments commonly encountered during industrial cleaning, descaling, and pickling processes.[1][2] This degradation compromises the material's integrity and operational efficiency. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue.[3] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[4]

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to be particularly effective inhibitors.[1][3] This guide focuses on N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide (ABT) , a derivative of the well-established inhibitor benzotriazole (BTA).[5] The molecular structure of ABT, featuring a benzotriazole ring, a carbothioamide group (-C(S)NH-), and an allyl group, provides multiple active centers for strong adsorption onto the copper surface. The presence of sulfur in the thiourea moiety and multiple nitrogen atoms in the triazole ring allows for the formation of a robust, complex coordination layer with copper ions, offering superior protection compared to simpler BTA derivatives.[6][7]

This document provides a comprehensive overview of ABT, its mechanism of action, and detailed protocols for its application and performance evaluation using standard electrochemical and surface analysis techniques.

Inhibitor Profile: this compound (ABT)

2.1 Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C10H10N4S

  • Key Functional Groups: Benzotriazole, Thioamide, Allyl group

  • Appearance: Typically a crystalline solid.

  • Solubility: Soluble in acidic aqueous solutions and common organic solvents.

2.2 Mechanism of Corrosion Inhibition

The high inhibition efficiency of ABT is attributed to its ability to form a strong, stable, and uniform protective film on the copper surface. The mechanism is a combination of physical and chemical adsorption (chemisorption).

  • Initial Physisorption: In an acidic solution, the ABT molecule can be protonated. This positively charged molecule is then electrostatically attracted to the copper surface, which is negatively charged in the presence of chloride or sulfate ions.

  • Chemisorption and Film Formation: The primary protective action comes from chemisorption. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the benzotriazole ring, are donated to the vacant d-orbitals of copper atoms. This forms strong coordinate covalent bonds.[6]

  • Protective Barrier: This adsorbed layer of ABT molecules acts as a physical barrier, isolating the copper surface from the corrosive medium. It blocks the active sites where corrosion reactions (both anodic dissolution of copper and cathodic hydrogen evolution) would typically occur.[8] Studies on similar benzotriazole derivatives show they act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[6][7][9]

The diagram below illustrates the proposed adsorption mechanism of ABT on a copper surface.

Caption: Proposed mechanism of ABT adsorption on a copper surface.

Experimental Evaluation Protocols

To validate the efficacy of ABT as a corrosion inhibitor, a series of standardized electrochemical and surface analysis tests are required.[10]

3.1 Materials and Equipment

  • Working Electrode: Copper specimen (e.g., 99.9% purity) of a defined surface area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod/sheet with a surface area larger than the working electrode.

  • Corrosive Medium: e.g., 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H2SO4).[11]

  • Inhibitor: this compound (ABT) at various concentrations (e.g., 50, 100, 200, 500 ppm).

  • Equipment:

    • Potentiostat/Galvanostat with frequency response analyzer for EIS.

    • Electrochemical cell (three-electrode setup).

    • Metallographic polishing equipment.

    • Scanning Electron Microscope (SEM).

    • Atomic Force Microscope (AFM).

3.2 General Experimental Workflow

The following diagram outlines the typical workflow for evaluating the inhibitor.

ExperimentalWorkflow prep 1. Copper Electrode Preparation (Polishing) ocp 3. OCP Stabilization (~30-60 min) prep->ocp soln 2. Solution Preparation (Acid +/- Inhibitor) soln->ocp eis 4. EIS Measurement ocp->eis pdp 5. PDP Measurement eis->pdp data 7. Data Analysis & Inhibition Efficiency Calc. eis->data surface 6. Post-Immersion Surface Analysis (SEM/AFM) pdp->surface pdp->data

Sources

Application Note: A Detailed Guide to the Laboratory-Scale Synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a molecule of interest in medicinal chemistry and drug discovery. This guide is designed to be a self-contained resource, offering not just a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Benzotriazole Derivatives

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The unique chemical structure of the benzotriazole moiety allows for diverse substitutions, leading to a vast chemical space for the development of novel therapeutic agents.[2] The target molecule, this compound, incorporates an allyl group and a carbothioamide linkage, functionalities known to modulate biological activity. This application note details a robust and reliable method for its synthesis, empowering researchers to explore its potential applications.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic addition of 1H-1,2,3-benzotriazole to allyl isothiocyanate. The lone pair of electrons on one of the nitrogen atoms of the benzotriazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final thiourea product.

The reaction is typically carried out in an aprotic polar solvent to facilitate the dissolution of the reactants and to promote the reaction. The choice of solvent and reaction temperature is critical to ensure a good yield and to minimize potential side reactions.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
1H-1,2,3-BenzotriazoleReagentPlus®, ≥99%Sigma-Aldrich95-14-7
Allyl isothiocyanate95%Acros Organics57-06-7
AcetonitrileAnhydrous, 99.8%Sigma-Aldrich75-05-8
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific141-78-6
HexaneACS reagent, ≥98.5%Fisher Scientific110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.19 g (10 mmol) of 1H-1,2,3-benzotriazole in 30 mL of anhydrous acetonitrile.[3][4]

  • Stir the solution at room temperature until the benzotriazole is completely dissolved.

Step 2: Addition of Allyl Isothiocyanate
  • To the stirred solution of benzotriazole, add 0.99 g (1.0 mL, 10 mmol) of allyl isothiocyanate dropwise at room temperature.[5][6]

  • The addition should be slow to control any potential exotherm.

Step 3: Reaction
  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.

Step 4: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product will be a solid or a viscous oil.

Step 5: Purification
  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 1H-Benzotriazole in Acetonitrile add_reagent Add Allyl Isothiocyanate dissolve->add_reagent Stirring reflux Reflux for 4-6 hours add_reagent->reflux Heating cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate recrystallize Recrystallization from Ethyl Acetate/Hexane evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide filter_dry->product

Caption: Workflow for the synthesis of this compound.

Results and Discussion

The expected product, this compound, should be obtained as a white to pale yellow solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification process.

Characterization:

The structure of the synthesized compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets in the range of 5-6 ppm and a doublet around 4 ppm) and the aromatic protons of the benzotriazole ring (multiplets in the range of 7-8 ppm). A broad singlet corresponding to the N-H proton of the thiourea linkage should also be present.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the allyl group, the thiocarbonyl group (around 180 ppm), and the aromatic carbons of the benzotriazole ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C10H10N4S, MW: 218.28 g/mol ).

  • Melting Point: The purified product should have a sharp melting point. For a similar compound, N-Benzyl-1H-benzotriazole-1-carbothioamide, the melting point is reported to be 112-116 °C.[7]

Troubleshooting:

  • Low Yield: If the yield is low, ensure that anhydrous solvent was used, as moisture can react with the isothiocyanate. The reaction time can also be extended and monitored by TLC.

  • Impure Product: If the product is impure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for further purification.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, safety glasses with side shields, and nitrile gloves.[8][9]

  • All manipulations should be performed in a well-ventilated fume hood.[5][10]

Reagent-Specific Hazards:

  • 1H-1,2,3-Benzotriazole: Harmful if swallowed and causes serious eye irritation.[3][8][11] Avoid inhalation of dust.

  • Allyl isothiocyanate: Flammable liquid and vapor.[5][6][12] Toxic if swallowed, in contact with skin, or if inhaled.[5][12][13] Causes severe skin burns and eye damage.[13] It is a lachrymator and may cause an allergic skin reaction.[5][12] Handle with extreme care in a fume hood.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations.

  • Organic waste should be collected in a designated container.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for further investigation in various fields, particularly in drug discovery and development. The provided rationale for the experimental choices aims to facilitate a deeper understanding and potential adaptation of the method for the synthesis of related derivatives.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]

  • Alfa Aesar. (2012, March 23). Allyl isothiocyanate - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. Retrieved from [Link]

  • PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazole - SAFETY DATA SHEET. Retrieved from [Link]

  • Nazarbayev University Repository. (n.d.). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Retrieved from [Link]

  • Google Patents. (n.d.). EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • PubMed. (2014, April 15). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Retrieved from [Link]

  • PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2022, April 26). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole and their ability to form chalcogen bonds. Retrieved from [Link]

  • SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Retrieved from [Link]

Sources

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide: An Unexplored Candidate in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

While the benzotriazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, including those with applications in agriculture, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in our understanding of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. At present, there is no specific, detailed information regarding its direct applications as a fungicide, insecticide, herbicide, or plant growth regulator in the field of agricultural chemistry.

The existing body of research on benzotriazole and its derivatives highlights the vast potential of this heterocyclic system. Numerous studies have demonstrated the potent fungicidal, insecticidal, and herbicidal activities of various substituted benzotriazoles.[1][2][3][4][5][6][7][8][9][10][11] The versatility of the benzotriazole ring allows for the introduction of diverse functional groups, leading to a broad spectrum of biological activities.

However, the specific compound, this compound, with the CAS number 690634-06-1, appears to be primarily documented as a chemical intermediate.[12][13] Its known utility lies in its role as a reactant for the synthesis of other molecules, such as substituted thiosemicarbazides. This suggests that while it is a recognized chemical entity, its potential as a standalone active ingredient in agricultural formulations has not been a focus of published research.

The absence of data on its agricultural applications means that no established protocols for its use, efficacy data against specific pests or pathogens, or detailed mechanisms of action are available. Consequently, the creation of in-depth application notes and experimental protocols, as requested, is not feasible based on the current state of scientific knowledge.

Further research would be required to explore the potential of this compound in agricultural chemistry. Such investigations would need to involve:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic route for the compound. While general methods for the synthesis of benzotriazole derivatives exist, a specific and detailed protocol for this particular molecule would need to be established and validated.[14][15]

  • Biological Screening: Systematic evaluation of its fungicidal, insecticidal, herbicidal, and plant growth-regulating properties against a panel of relevant agricultural pests, pathogens, and plant species.

  • Mechanism of Action Studies: If any significant biological activity is identified, further research into its mode of action at the molecular level would be necessary.

  • Toxicology and Environmental Impact Assessment: Thorough evaluation of its safety profile for non-target organisms and its fate in the environment.

Until such foundational research is conducted and published, the potential applications of this compound in agricultural chemistry remain speculative. The scientific community is encouraged to explore this and other under-investigated derivatives of the versatile benzotriazole family to unlock their full potential for addressing challenges in food production and crop protection.

References

Sources

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a novel compound with potential antimicrobial properties. Benzotriazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including antibacterial and antifungal effects.[1][2][3] This application note details the scientific rationale and a step-by-step protocol for the broth microdilution method, a standardized technique for quantitative antimicrobial susceptibility testing.[4][5][6] The provided methodology is grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and accuracy.[7][8][9]

Introduction: The Scientific Rationale

This compound belongs to the benzotriazole family, a versatile scaffold in drug discovery.[1] The incorporation of a carbothioamide moiety is a strategic chemical modification intended to enhance the compound's biological activity. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of this new chemical entity.[6][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][6] This quantitative measure is essential for assessing the potency of the compound and provides a basis for further preclinical development.

The broth microdilution method is the recommended procedure due to its efficiency in testing multiple concentrations of a compound against various microorganisms simultaneously, its conservation of test material, and its amenability to automation.[4][11][12] This method relies on the serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.[5][10] The subsequent inhibition of microbial growth, observed as a lack of turbidity, allows for the precise determination of the MIC.[4][11]

Experimental Workflow: Broth Microdilution Method

The following diagram outlines the key stages in the determination of the MIC for this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilution Add to first well prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates at 35 ± 2°C for 16-24 hours inoculation->incubation read_results Visually Inspect for Turbidity (or use Plate Reader) incubation->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Protocol

This protocol is adapted from the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7][8][9]

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile pipettes and tips

  • Microplate reader (optional)

  • Incubator (35 ± 2°C)

Step-by-Step Methodology

Step 1: Preparation of the Test Compound Stock Solution

  • Accurately weigh this compound powder.

  • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Rationale: DMSO is a common solvent for water-insoluble compounds. Its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

Step 2: Preparation of the Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Rationale: A standardized inoculum is crucial for the reproducibility of MIC results.[11]

Step 3: Microdilution Plate Setup

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution (appropriately diluted to twice the highest desired final concentration) to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well containing the compound.

  • Designate wells for a sterility control (broth only) and a growth control (broth and inoculum, no compound).

  • Inoculate each well (except the sterility control) with 50 µL of the standardized microbial inoculum. The final volume in each well will be 100 µL.

  • Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the inhibitory level.

Step 4: Incubation

  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[5]

  • Rationale: Incubation allows for microbial growth in the absence of an effective concentration of the antimicrobial agent.

Step 5: Reading and Interpreting Results

  • After incubation, visually inspect the wells for turbidity. A pellet at the bottom of a well also indicates growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][11]

  • The sterility control well should remain clear, and the growth control well should show distinct turbidity.

  • Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.[12]

  • Rationale: The absence of visible growth signifies that the compound has inhibited the proliferation of the microorganism.

Data Presentation

The MIC values for this compound should be recorded and presented in a clear, tabular format for easy comparison.

MicroorganismStrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213Gram-positive[Insert Value][Insert Value]
Escherichia coliATCC 25922Gram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Value][Insert Value]
Candida albicansATCC 90028Fungus (Yeast)[Insert Value][Insert Value]
Aspergillus nigerATCC 16404Fungus (Mold)[Insert Value][Insert Value]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained MIC values, the following quality control measures are essential:

  • Concurrent Testing of a Reference Antibiotic: A standard antibiotic with a known MIC range for the quality control strains (e.g., S. aureus ATCC 29213) must be tested in parallel. The results for the reference agent must fall within the acceptable limits defined by CLSI.[4]

  • Inclusion of Control Wells: The sterility control validates the absence of contamination in the medium, while the growth control confirms the viability of the inoculum and its ability to proliferate in the test conditions.

  • Standardized Procedures: Strict adherence to the described protocol, particularly regarding inoculum density, incubation conditions, and reading of results, is paramount for inter-laboratory reproducibility.

Conclusion

This application note provides a robust and validated protocol for determining the MIC of this compound. By following these guidelines, researchers can obtain accurate and reproducible data on the in vitro antimicrobial activity of this compound, which is a foundational step in the drug discovery and development pipeline. The broad-spectrum potential of benzotriazole derivatives warrants a thorough investigation of this novel compound against a diverse panel of clinically relevant microorganisms.[1][2]

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Retrieved from [Link]

  • Allied Academies. (2013, March 15). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic benzotriazole amides--synthesis and biological evaluation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. Retrieved from [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved from [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • ResearchGate. (2022, May 17). (PDF) Biological Evaluation and Docking Study of Synthesized Derivatives of Benzotriazole and Benzimidazole as Antibacterial Agents. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

  • PMC - NIH. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. Retrieved from [Link]

  • PMC - NIH. (2025, September 5). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this compound. We will explore common issues encountered during its synthesis and provide detailed, validated protocols to address them.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and potential therapeutic agents. The typical synthesis involves the reaction of 1H-benzotriazole with allyl isothiocyanate. While the synthesis is relatively straightforward, achieving high purity of the crude product can be challenging due to the presence of unreacted starting materials, side products, and decomposition products. This guide provides a structured approach to troubleshooting and improving the purity of your crude product.

Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an oil or a sticky solid and is difficult to handle. What is the likely cause and how can I resolve this?

Answer:

The presence of an oily or sticky crude product often indicates the presence of unreacted starting materials, particularly allyl isothiocyanate, or low molecular weight byproducts. Allyl isothiocyanate is a colorless oil and its presence can prevent the desired product from solidifying.[1]

Causality:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted allyl isothiocyanate.

  • Excess Reagent: Using a large excess of allyl isothiocyanate can lead to its presence in the crude product.

  • Side Reactions: Allyl isothiocyanate is a reactive compound and can undergo side reactions, leading to various byproducts.[2]

Recommended Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is carried out for a sufficient amount of time and at the appropriate temperature to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up Procedure: After the reaction is complete, a proper work-up is crucial. Washing the organic layer with a dilute acid solution can help remove any basic impurities. Subsequent washes with brine and drying over an anhydrous salt like sodium sulfate are also recommended.

  • Removal of Excess Allyl Isothiocyanate: If excess allyl isothiocyanate is the issue, it can often be removed under reduced pressure using a rotary evaporator. However, be cautious as the product itself may have some volatility.

Question 2: After initial purification attempts, my product is still showing significant impurities in the 1H NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

The most common impurities are unreacted 1H-benzotriazole and byproducts from the reaction of allyl isothiocyanate.

Likely Impurities:

  • 1H-Benzotriazole: This is a white to light tan solid and is a common unreacted starting material.[3][4]

  • N,N'-diallylthiourea: This can form from the reaction of allylamine (a potential decomposition product of allyl isothiocyanate in the presence of water) with another molecule of allyl isothiocyanate.[5]

  • Isomeric Products: While the reaction generally favors the formation of the N1-substituted product, the N2-substituted isomer can also be formed.[6][7]

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[6][8] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Question 3: My product has a persistent yellow or brown color, even after recrystallization. What causes this and how can I decolorize it?

Answer:

Colored impurities often arise from the decomposition of starting materials or the product itself, or from the formation of tarry byproducts, which can be common in reactions involving benzotriazoles.[9][10]

Causality:

  • Decomposition: Benzotriazole and its derivatives can be sensitive to heat and light, leading to the formation of colored degradation products.

  • Oxidation: Aromatic compounds can be susceptible to air oxidation, which can produce colored byproducts.[10]

Recommended Solutions:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it through a pad of celite to remove the charcoal. The charcoal will adsorb many of the colored impurities.[9][10]

  • Inert Atmosphere: If oxidation is suspected, carry out the reaction and purification steps under an inert atmosphere, such as nitrogen or argon.[10]

  • Minimize Heat Exposure: During work-up and purification, avoid prolonged exposure to high temperatures. Use a rotary evaporator at the lowest practical temperature to remove solvents.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallizing this compound. The choice of solvent is critical and may require some experimentation.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable recrystallization solvent or solvent pair.[11] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol is for the purification of the crude product using silica gel column chromatography.

Step-by-Step Methodology:

  • Column Packing: Prepare a column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical RecoveryPurity Achieved (by 1H NMR)Key AdvantagesKey Disadvantages
Recrystallization60-80%>98%Simple, scalable, good for removing minor impurities.May not be effective for complex mixtures; solvent selection can be challenging.
Column Chromatography40-70%>99%Highly effective for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, can be less scalable.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Product (this compound) assess_purity Assess Purity (TLC, 1H NMR) start->assess_purity is_oily Is the product oily/sticky? assess_purity->is_oily remove_volatiles Remove Volatiles (Rotary Evaporator) is_oily->remove_volatiles Yes is_colored Is the product colored? is_oily->is_colored No remove_volatiles->is_colored charcoal_treatment Activated Charcoal Treatment is_colored->charcoal_treatment Yes recrystallization Recrystallization is_colored->recrystallization No charcoal_treatment->recrystallization purity_check1 Check Purity (>98%?) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography No final_product Pure Product purity_check1->final_product Yes purity_check2 Check Purity (>99%?) column_chromatography->purity_check2 purity_check2->final_product Yes

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the synthesis of this compound?

A1: The reaction between 1H-benzotriazole and allyl isothiocyanate is typically carried out without a base. 1H-Benzotriazole is sufficiently nucleophilic to react directly with the isothiocyanate. The addition of a strong base could potentially lead to side reactions with the allyl isothiocyanate.

Q2: What is the expected melting point of pure this compound?

A2: While there is limited literature data specifically for this compound, a related compound, N-Benzyl-1H-benzotriazole-1-carbothioamide, has a reported melting point of 112-116 °C.[12] The melting point of your purified product should be sharp (a narrow range of 1-2 °C). A broad melting range is indicative of impurities.

Q3: Are there any specific safety precautions I should take when working with allyl isothiocyanate?

A3: Yes, allyl isothiocyanate is a lachrymator and irritant to the skin and mucous membranes.[1][2] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Q4: How can I confirm the structure of my purified product?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry.[13][14] Infrared (IR) spectroscopy can also be useful for identifying the characteristic functional groups, such as the C=S bond of the carbothioamide.

References

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

  • Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Available at: [Link]

  • National Center for Biotechnology Information. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link]

  • ACS Publications. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available at: [Link]

  • PubMed. Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Available at: [Link]

  • Google Patents. Purification of benzotriazole.
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  • ResearchGate. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Available at: [Link]

  • Organic Syntheses. 1,2,3-benzotriazole. Available at: [Link]

  • National Center for Biotechnology Information. Allyl Isothiocyanate. Available at: [Link]

  • Wikipedia. Allyl isothiocyanate. Available at: [Link]

  • Semantic Scholar. Decomposition of Allyl Isothiocyanate in Aqueous Solution. Available at: [Link]

  • The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Available at: [Link]

  • National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives. Available at: [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available at: [Link]

  • ResearchGate. One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. Available at: [Link]

  • Arkivoc. Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. Available at: [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. Available at: [Link]

  • PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Available at: [Link]

  • National Center for Biotechnology Information. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Available at: [Link]

  • Wikipedia. Benzotriazole. Available at: [Link]

  • PubMed. Investigating the principles of recrystallization from glyceride melts. Available at: [Link]

  • Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Available at: [Link]

  • PubMed. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Available at: [Link]

  • National Center for Biotechnology Information. Accessing new polymorphs and solvates through solvothermal recrystallization. Available at: [Link]

  • Google Patents. Recrystallization method of high-selectivity pregabalin intermediate.
  • Ataman Kimya. 1,2,3-BENZOTRIAZOLE. Available at: [Link]

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Technical Support Center: Synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction outcomes, and ensure the purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My post-reaction analysis (TLC, LC-MS) shows two distinct products with the same mass, but only one is my target. What is the second compound and how can I avoid it?

Answer: This is the most common challenge in this synthesis. The second product is almost certainly the isomeric side product, N-Allyl-1H-1,2,3-benzotriazole-2-carbothioamide .

  • Causality (The "Why"): 1H-Benzotriazole exists as a mixture of two tautomers, the 1H- and 2H- forms.[1] The 1H-tautomer is significantly more predominant (about 99.9% in solution at room temperature), but both N1 and N2 positions can act as nucleophiles.[1][2] The reaction of allyl isothiocyanate can therefore occur at either nitrogen, leading to a mixture of N1 and N2 substituted isomers.[3][4][5] While the N1-substituted product is generally favored, reaction conditions can influence the ratio of the two isomers.[4]

  • Troubleshooting & Solutions:

    • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium and the reaction pathway. Aprotic polar solvents like acetonitrile or THF are generally preferred over protic solvents.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often favors the formation of the thermodynamically more stable N1-isomer.

    • Use of a Base (Optional but Recommended): Adding a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) can deprotonate the benzotriazole to form the benzotriazolide anion.[4] This anion's negative charge is delocalized, but the subsequent attack on the electrophile often proceeds with higher N1-selectivity.

  • Purification: If the N2-isomer does form, it can typically be separated from the desired N1-product using column chromatography on silica gel. The two isomers usually have different polarities and thus different Rf values on TLC.

Question 2: My reaction yield is consistently low, and I recover a significant amount of unreacted benzotriazole. How can I drive the reaction to completion?

Answer: Low conversion is typically an issue of reaction kinetics or equilibrium. The nucleophilicity of the N-H proton in benzotriazole is relatively weak (pKa ≈ 8.2), making the reaction with allyl isothiocyanate potentially slow without optimization.[6]

  • Causality (The "Why"): The reaction is a nucleophilic addition. The rate depends on the nucleophilic character of the benzotriazole nitrogen and the electrophilic character of the isothiocyanate carbon. Without activation, the reaction may not proceed to completion under mild conditions.

  • Troubleshooting & Solutions:

    • Stoichiometry: Ensure you are using at least a 1:1 molar ratio of allyl isothiocyanate to benzotriazole. A slight excess (1.1 to 1.2 equivalents) of the allyl isothiocyanate can help drive the reaction to completion, but be mindful that this will require purification to remove the excess reagent.

    • Catalysis/Activation: As mentioned above, using a base like NaH or K2CO3 to deprotonate the benzotriazole significantly increases its nucleophilicity and reaction rate.[4]

    • Increase Reaction Time/Temperature: If you are not using a base, extending the reaction time (e.g., 12-24 hours) or moderately increasing the temperature (e.g., to 40-50 °C) can improve conversion. However, be aware that higher temperatures might also increase the formation of the N2-isomer and other side products.

Question 3: My crude product contains several low molecular weight impurities, and I noticed a pungent odor different from the starting isothiocyanate. What is happening?

Answer: This points to the degradation of your electrophile, allyl isothiocyanate (AITC).

  • Causality (The "Why"): Allyl isothiocyanate is a strong electrophile that can react with various nucleophiles, not just your intended benzotriazole.[7] In the presence of moisture (water), it can hydrolyze. If the reaction is run under basic conditions with protic solvents or contaminants, AITC can decompose into products like allylamine or form allylthiourea.[8] The rate of these side reactions is often pH-dependent.[7][9]

  • Troubleshooting & Solutions:

    • Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture, for example, by running it under an inert atmosphere (Nitrogen or Argon).

    • Reagent Purity: Use freshly opened or properly stored allyl isothiocyanate. Old bottles can accumulate degradation products.

    • Control pH: If using a base, employ a non-nucleophilic base in an aprotic solvent. Avoid aqueous basic conditions which can accelerate AITC decomposition.[9]

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Solution(s)
Two products with same massFormation of N1 and N2 isomersUse a non-nucleophilic base (e.g., NaH), control temperature (0°C to RT), use aprotic solvent. Separate via column chromatography.
Low yield, unreacted starting materialInsufficient activation of benzotriazole; slow kineticsAdd a base (NaH, K2CO3); use a slight excess of allyl isothiocyanate; increase reaction time or temperature moderately.
Multiple low MW impuritiesDegradation/hydrolysis of allyl isothiocyanateUse anhydrous solvents and inert atmosphere; check purity of AITC; avoid aqueous basic conditions.
Difficult purificationSimilar polarity of product and side productsOptimize reaction for higher selectivity; use high-resolution column chromatography with a shallow solvent gradient.
Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The core mechanism is a nucleophilic addition. The nitrogen atom of 1H-benzotriazole attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate. This is followed by a proton transfer to yield the final this compound. The key challenge, as illustrated below, is controlling which nitrogen atom (N1 or N2) initiates the attack.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products BTA 1H-Benzotriazole N1_Attack Nucleophilic Attack from N1 BTA->N1_Attack Favored (Thermodynamic) N2_Attack Nucleophilic Attack from N2 BTA->N2_Attack Minor (Kinetic) AITC Allyl Isothiocyanate AITC->N1_Attack AITC->N2_Attack Product Desired Product (N1-isomer) N1_Attack->Product SideProduct Side Product (N2-isomer) N2_Attack->SideProduct

Caption: Reaction pathways for this compound synthesis.

Q2: What are the optimal reaction conditions to maximize yield and purity?

While optimization is specific to each lab's setup, a robust starting point is to use an anhydrous aprotic solvent like THF or acetonitrile. The reaction is often performed by first deprotonating 1H-benzotriazole with 1.1 equivalents of sodium hydride (NaH) at 0 °C for 30-60 minutes, followed by the slow addition of 1.1 equivalents of allyl isothiocyanate. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours until TLC analysis shows consumption of the starting material.

Q3: How should I purify the final product?

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. For example, a gradient of 5% to 30% ethyl acetate in hexane will usually separate the desired N1-isomer from the N2-isomer and any unreacted allyl isothiocyanate. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be an alternative for final purification if the crude product is relatively clean.

Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound

This protocol is designed to maximize the yield of the desired N1-isomer.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2), add 1H-benzotriazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Activation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution ceasing.

  • Addition: Add allyl isothiocyanate (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6 hours, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing experimental issues.

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

References
  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. National Institutes of Health. Retrieved from [Link]

  • Novak, I., Abu-Izneid, T., Kovac, B., et al. (2009). Electronic Structure and Stability of Benzotriazoles. Journal of Physical Chemistry A, 113(35), 9751-9756. Retrieved from [Link]

  • Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560–3565. Retrieved from [Link]

  • Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. ResearchGate. Retrieved from [Link]

  • Novak, I., Abu-Izneid, T., Kovac, B., & Vianello, R. (2009). Electronic Structure and Stability of Benzotriazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Retrieved from [Link]

  • Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. Retrieved from [Link]

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic pathway for Benzotriazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. Retrieved from [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzotriazole.
  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved from [Link]

Sources

Technical Support Center: N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO).

Introduction

This compound is a molecule possessing a unique combination of a reactive N-acylbenzotriazole system, a nucleophilic carbothioamide linker, and an allyl group. While DMSO is a versatile and widely used solvent for high-throughput screening and compound storage, its reactivity can sometimes lead to compound instability, especially with complex molecules. This guide provides a structured, in-depth approach to understanding and mitigating potential stability challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, providing explanations grounded in chemical principles and actionable troubleshooting steps.

Question 1: My DMSO stock solution of this compound has turned yellow/brown. What is causing this discoloration?

Answer:

Discoloration is a common indicator of compound degradation. For this compound, this could be due to several factors:

  • Thioamide Oxidation: The carbothioamide group (-C(S)N-) is susceptible to oxidation. DMSO, especially at elevated temperatures or in the presence of trace impurities, can act as a mild oxidant[[“]]. Oxidation of the thiocarbonyl sulfur can lead to the formation of highly colored byproducts.

  • Benzotriazole Ring Opening: While the benzotriazole ring is generally stable, prolonged storage or exposure to light and air in a reactive solvent like DMSO could potentially lead to slow decomposition pathways that generate colored aromatic byproducts.

  • DMSO Decomposition: DMSO itself can decompose, particularly if the solution is acidic or basic, to form various reactive species that can interact with your compound[[“]].

Troubleshooting Steps:

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Older bottles of DMSO can accumulate water and oxidative impurities.

  • Storage Conditions: Store your stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. Use amber vials to minimize light exposure.

  • Inert Atmosphere: When preparing the stock solution, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen.

  • pH Neutrality: Avoid acidic or basic contaminants in your DMSO or in the compound itself.

Question 2: I'm observing a loss of my compound's concentration over time in my DMSO stock, as confirmed by LC-MS. What are the likely degradation pathways?

Answer:

A decrease in the parent compound concentration suggests one or more degradation pathways are occurring. Based on the structure of this compound, here are the most probable mechanisms:

  • Hydrolysis: Trace amounts of water in DMSO can lead to the hydrolysis of the carbothioamide bond. The N-acylbenzotriazole moiety makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • DMSO-Mediated Decomposition: At elevated temperatures, DMSO can participate in reactions. It has been reported to promote oxidative coupling and can even act as a source of sulfur in some reactions with thioamides[2][3][4]. This could lead to complex, unexpected byproducts.

  • Thiourea-Related Instability: The thiourea functional group can be unstable under certain conditions[5]. The presence of the electron-withdrawing benzotriazole group could influence its stability.

Troubleshooting Workflow:

cluster_mitigation Mitigation Strategies start Loss of Compound Observed by LC-MS check_water Assess Water Content in DMSO start->check_water check_temp Review Storage & Handling Temperature start->check_temp forced_degradation Perform Forced Degradation Study start->forced_degradation use_anhydrous Use Anhydrous DMSO check_water->use_anhydrous store_cold Store at -80°C check_temp->store_cold fresh_solutions Prepare Fresh Solutions forced_degradation->fresh_solutions

Caption: Troubleshooting workflow for compound loss in DMSO.

Question 3: I see a precipitate forming in my stock solution after a freeze-thaw cycle. Is this my compound crashing out or something else?

Answer:

Precipitation after a freeze-thaw cycle can be due to several reasons:

  • Limited Solubility: Your compound's solubility in DMSO might be lower at colder temperatures. Upon thawing, it may not fully redissolve, especially if the concentration is high.

  • Formation of an Insoluble Degradant: A degradation product that is less soluble in DMSO than the parent compound may have formed.

  • Polymorphism: The freeze-thaw cycle could induce a change in the solid-state form (polymorph) of your compound to one that is less soluble.

Troubleshooting Steps:

  • Solubility Check: Determine the maximum solubility of your compound in DMSO at room temperature. Avoid preparing stock solutions at concentrations close to this limit.

  • Gentle Re-solubilization: Before use, allow the vial to warm to room temperature completely. Gently vortex or sonicate the solution to ensure everything has redissolved.

  • Aliquoting: Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for any given aliquot.

  • Analysis of Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or other suitable techniques to determine if it is the parent compound or a degradant.

Pro-Tips for Long-Term Stability

  • Solvent Choice: If your experimental workflow allows, consider alternative aprotic solvents like DMF or NMP for long-term storage, although their own reactivity profiles should also be considered.

  • Inert Gas Overlay: For precious or sensitive compounds, storing aliquots under an inert gas like argon can significantly extend their shelf life.

  • Regular Quality Control: For long-term studies, periodically re-analyze your stock solution by LC-MS to monitor for any degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps to identify potential degradation products and pathways.

Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile.

Materials:

  • This compound

  • High-purity DMSO

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Set up the following stress conditions in separate vials:

    • Acidic: Mix 100 µL of stock with 900 µL of 0.1 M HCl in a suitable solvent.

    • Basic: Mix 100 µL of stock with 900 µL of 0.1 M NaOH in a suitable solvent.

    • Oxidative: Mix 100 µL of stock with 900 µL of 3% H₂O₂.

    • Thermal: Heat a vial of the DMSO stock solution at 60°C.

    • Photolytic: Expose a vial of the DMSO stock solution to a photostability chamber.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot, neutralize if necessary, and analyze by LC-MS.

  • Compare the chromatograms of the stressed samples to a control sample stored at -20°C.

Data Analysis:

Stress Condition% Degradation (24h)Major Degradant m/z
0.1 M HCl
0.1 M NaOH
3% H₂O₂
60°C Heat
Photolytic

This table should be filled in with your experimental data.

Potential Degradation Pathway

cluster_degradation Potential Degradation Pathways in DMSO parent This compound hydrolysis Hydrolysis (trace H2O) parent->hydrolysis oxidation Oxidation (DMSO, O2) parent->oxidation benzotriazole Benzotriazole hydrolysis->benzotriazole allylthiourea N-Allylthiourea hydrolysis->allylthiourea oxidized_thioamide Oxidized Thioamide Derivatives oxidation->oxidized_thioamide

Caption: Hypothesized degradation pathways in DMSO.

References

  • Nguyen, T. T. T., et al. (2021). The catalytic role of elemental sulfur in the DMSO-promoted oxidative coupling of methylhetarenes with amines: synthesis of thioamides and bis-aza-heterocycles. Organic Chemistry Frontiers.
  • Wu, et al. (2023).
  • Consensus. (2023).
  • Sciencemadness Wiki. (2019). N-Allylthiourea.
  • Nguyen, T. T. T., et al. (2021). Catalytic Role of Elemental Sulfur in the DMSO-Promoted Oxidative Coupling of Methylhetarenes with Amines: Synthesis of Thioamides and Bis-Aza-Heterocycles.
  • Nguyen, T. T. T. (2021). (Open Access) The catalytic role of elemental sulfur in the DMSO-promoted oxidative coupling of methylhetarenes with amines: synthesis of thioamides and bis-aza-heterocycles. SciSpace.
  • Various Authors. (2021). novel urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity.
  • Bădiceanu, et al. (2023).

Sources

preventing decomposition of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your product.

Introduction to the Molecule's Stability

This compound is a versatile intermediate, but its unique structure, combining a reactive N-acylbenzotriazole equivalent with a carbothioamide linker, presents specific stability challenges. The primary point of lability is the N-C(S) bond connecting the benzotriazole leaving group to the carbothioamide moiety. This bond is susceptible to cleavage under both acidic and, more significantly, basic aqueous conditions, leading to the unwanted formation of benzotriazole and N-allylthiourea or its subsequent decomposition products. Understanding and controlling the factors that influence this decomposition pathway is critical for a successful synthesis.

Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses common issues observed during the workup of this compound.

Question 1: After my aqueous workup, I'm seeing a significant amount of benzotriazole as a byproduct in my crude NMR. What is causing this?

Answer: The presence of benzotriazole is a clear indicator of the decomposition of your target molecule. The N-C(S) bond is likely being cleaved. This is a common issue and can be attributed to several factors during your workup:

  • Prolonged exposure to aqueous conditions: N-acylbenzotriazoles and their thio-analogs can be hydrolytically unstable.[1] The longer your compound is in contact with water, the higher the likelihood of decomposition.

  • Basic washing steps: Basic washes (e.g., with sodium bicarbonate, sodium carbonate, or hydroxides) are particularly detrimental. The hydroxide or bicarbonate ions can act as nucleophiles, attacking the electrophilic carbonyl-like carbon of the carbothioamide, leading to the expulsion of the stable benzotriazole anion. Thiourea derivatives, especially when oxidized, show marked instability in basic media.[2][3]

  • Elevated temperatures: Performing the workup at elevated temperatures will accelerate the rate of hydrolysis and decomposition.

Troubleshooting Steps:

  • Minimize Contact with Water: Perform your aqueous washes as quickly as possible. Have all your solutions and equipment prepared in advance to streamline the process.

  • Avoid Strong Bases: If you need to neutralize acid from a previous step, opt for a milder approach. A saturated solution of sodium bicarbonate is a common choice, but even this should be used judiciously and quickly. If possible, a simple water wash may be sufficient.

  • Maintain Low Temperatures: Conduct your entire workup, including extractions and washes, at a low temperature (0-5 °C) using an ice bath. This will significantly slow down the decomposition kinetics.

  • Use Brine for Efficient Phase Separation: A wash with saturated aqueous sodium chloride (brine) can help to decrease the solubility of your organic product in the aqueous phase and promote faster and cleaner phase separation, thereby reducing contact time with water.[4]

Question 2: My product seems to be degrading during silica gel column chromatography. My fractions are showing impurities that were not in the crude product. Why is this happening?

Answer: This is a frequent observation for compounds with sensitive functional groups. The stationary phase in column chromatography, typically silica gel, is not inert and can contribute to the decomposition of your product.

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and has a high surface area covered with hydroxyl groups. These can catalyze the hydrolysis of your this compound, especially if your eluent contains protic solvents like methanol or ethanol.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the opportunity for decomposition.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is commonly done by preparing a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v).

  • Use an Alternative Stationary Phase: If decomposition on silica persists, consider using a less acidic stationary phase, such as alumina (basic or neutral), or C18-functionalized silica (reverse-phase).

  • Minimize Purification Time: Use a wider diameter column and apply slight positive pressure ("flash chromatography") to expedite the separation. Avoid letting the column run dry.

  • Consider Non-Chromatographic Purification: If the compound is highly unstable, explore alternatives to chromatography, such as crystallization or precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous workup of this compound?

A1: The optimal pH is neutral to slightly acidic. The carbothioamide moiety is generally more stable under acidic conditions than basic ones.[2] A workup with deionized water or a dilute brine solution is often the safest approach. If an acidic wash is necessary (e.g., to remove basic impurities), use a dilute, weak acid like 1% aqueous citric acid and perform the wash quickly at low temperatures.

Q2: Are there any solvents I should avoid during the workup?

A2: Protic solvents, especially in combination with prolonged exposure or heat, can facilitate hydrolysis. While solvents like dichloromethane, ethyl acetate, or toluene are generally suitable for extraction, it is the conditions of the aqueous wash that are most critical.

Q3: How can I confirm that decomposition is occurring during the workup?

A3: A simple way is to take a small sample of your crude reaction mixture before the workup and analyze it by TLC or ¹H NMR. Then, compare this to the analysis of your product after the workup. A new spot on the TLC plate corresponding to benzotriazole (which is quite polar) or the appearance of new, sharp singlets in the aromatic region of the NMR spectrum are strong indicators of decomposition.

Q4: Is the N-allyl group susceptible to cleavage during workup?

A4: Under standard workup conditions (mild aqueous washes), the N-allyl group should be stable. Strong acids or oxidizing conditions, which are generally avoided for this molecule, could potentially affect the allyl group, but the primary concern remains the lability of the N-C(S) bond.

Recommended Workup Protocol

This protocol is designed to minimize the decomposition of this compound.

Materials:

  • Reaction mixture containing the product

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate), pre-chilled

  • Deionized water, pre-chilled

  • Saturated aqueous NaCl (brine), pre-chilled

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Dilute with Organic Solvent: Add the pre-chilled extraction solvent to the reaction mixture.

  • Perform Washes Quickly:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash quickly with one portion of pre-chilled deionized water.

    • Follow immediately with a wash using one portion of pre-chilled brine to aid in phase separation.

  • Dry the Organic Layer: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the Solvent: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature no higher than 30 °C).

  • Purification: If purification is necessary, prioritize crystallization over chromatography. If chromatography is unavoidable, use deactivated silica gel and a fast elution method.

Stability and Workup Parameters Summary

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes the rate of hydrolysis and decomposition.
pH of Aqueous Wash Neutral to slightly acidicAvoids base-catalyzed cleavage of the N-C(S) bond.[2][3]
Contact Time with Water As short as possibleReduces the extent of hydrolysis.[1]
Washing Agents Deionized water, brineGentle and effective for removing water-soluble impurities.
Purification Method Crystallization preferredAvoids potential decomposition on stationary phases like silica gel.

Troubleshooting Workflow Diagram

G cluster_2 Solutions Start Crude product analysis shows benzotriazole impurity Cause_Hydrolysis Hydrolysis during aqueous workup Start->Cause_Hydrolysis Cause_Base Base-catalyzed decomposition Start->Cause_Base Cause_Temp High temperature during workup Start->Cause_Temp Chromatography_Impurity New impurities appear during chromatography Cause_Silica Decomposition on silica gel Chromatography_Impurity->Cause_Silica Sol_Speed Minimize water contact time Cause_Hydrolysis->Sol_Speed Sol_Brine Use brine wash Cause_Hydrolysis->Sol_Brine Sol_pH Use neutral/acidic washes only Cause_Base->Sol_pH Sol_Temp Workup at 0-5 °C Cause_Temp->Sol_Temp Sol_Deactivate_Silica Deactivate silica with Et3N Cause_Silica->Sol_Deactivate_Silica Sol_Alt_Stationary Use alumina or reverse-phase Cause_Silica->Sol_Alt_Stationary Sol_Crystallize Purify by crystallization Cause_Silica->Sol_Crystallize

Caption: Troubleshooting workflow for decomposition issues.

References

  • Detailed mechanistic studies into the reactivities of thiourea and substituted thiourea oxoacids: decompositions and hydrolyses of dioxides in basic media. PubMed. Available at: [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. Available at: [Link]

  • Decomposition of Thiourea Dioxide under Aerobic and Anaerobic Conditions in an Aqueous Alkaline Solution. ResearchGate. Available at: [Link]

  • Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles. PubMed. Available at: [Link]

  • Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ACS Publications. Available at: [Link]

  • Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. Available at: [Link]

  • N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of thermal decomposition of thiourea derivatives. ResearchGate. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed. Available at: [Link]

  • Thiourea. Wikipedia. Available at: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. Available at: [Link]

  • Purification of benzotriazole. Google Patents.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Recrystallization of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working on the purification of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide via recrystallization. The information herein synthesizes established chemical principles with field-proven troubleshooting strategies to address common challenges encountered during the purification of benzotriazole derivatives.

Section 1: Understanding the Molecule for Optimal Solvent Selection

The molecular structure of this compound dictates its solubility, which is the cornerstone of successful recrystallization. An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.

  • Benzotriazole Ring System: The fused benzene and triazole rings create a large, relatively non-polar aromatic system, suggesting solubility in solvents like benzene and toluene.[1][2][3] The nitrogen atoms in the triazole ring, however, add some polarity and can participate in hydrogen bonding.

  • Carbothioamide Group (-C(=S)NH-): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This moiety increases the compound's polarity, suggesting solubility in polar solvents like alcohols or acetone.

  • N-Allyl Group (-CH₂CH=CH₂): This is a non-polar, aliphatic chain that contributes to the hydrophobic character of the molecule, potentially enhancing solubility in less polar organic solvents.

The molecule possesses both polar and non-polar characteristics, making it a prime candidate for recrystallization from either a single solvent with intermediate polarity (like ethanol) or a mixed-solvent system (e.g., ethanol-water, hexane-acetone).

Section 2: Recommended Starting Protocol for Recrystallization

Given the absence of a specific published procedure for this exact molecule, the following protocol is a robust, scientifically-grounded starting point. It is imperative to first conduct a small-scale solvent screening (see FAQ section) to confirm the optimal solvent system before committing the bulk of your material.

Objective: To purify crude this compound to high purity.

Materials:

  • Crude this compound

  • Candidate solvent (e.g., Ethanol, 95%)

  • Secondary solvent if needed (e.g., Deionized Water)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Begin heating the mixture with gentle stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid just dissolves completely at the solvent's boiling point. The goal is to create a saturated solution. Using an excessive amount of solvent is the most common reason for poor yield.[4]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Prepare for hot filtration.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[5]

  • Induce Further Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1][6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. The melting point of the dried product can be taken to assess its purity.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the recrystallization process.

Q: My compound "oiled out" into a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: Cause: Oiling out occurs when the hot, saturated solution becomes supersaturated at a temperature that is above the melting point of the solid. This is common when the compound is significantly impure (leading to melting point depression) or when using a solvent with a high boiling point.[4]

Solution:

  • Re-heat the mixture to dissolve the oil completely.

  • Add a small amount of additional solvent to decrease the saturation point.[4][5]

  • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • If the problem persists, consider re-attempting the recrystallization with a different solvent or a mixed-solvent system with a lower overall boiling point.

Q: The solution has cooled, but no crystals have formed. What should I do?

A: Cause: The solution is likely supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but there is a kinetic barrier to the formation of the initial crystal nuclei.[4]

Solution:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This will act as a template for further crystal growth.[4]

  • Cool Further: Use a colder bath (e.g., salt-ice) to further decrease the solubility.

  • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was added initially. Gently heat the solution to boil off some of the solvent, and then attempt to cool and crystallize it again.[4][5]

Q: My final yield of pure crystals is very low. How can I improve it?

A: Cause: A low yield can result from several factors: using too much solvent during dissolution, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that was not ice-cold.[5]

Solution:

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to dissolve your compound.

  • Check the Mother Liquor: If you still have the filtrate (mother liquor), try cooling it further in a colder bath to see if more product precipitates. You can also evaporate some of the solvent from the mother liquor to recover a second crop of crystals, which may be of slightly lower purity.

  • Refine Washing Technique: Always use a minimal amount of ice-cold solvent for washing the filtered crystals to minimize redissolving your product.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best solvent systems to screen for this compound?

A: Based on the molecule's structure, a good starting point is to test single solvents of varying polarity and common mixed-solvent systems.

Solvent SystemTypeRationale & Expected Behavior
Ethanol or Isopropanol Polar ProticOften a good single solvent for moderately polar compounds. Likely to dissolve the compound when hot and have lower solubility when cold.
Acetone Polar AproticThe carbothioamide group suggests good solubility. May be too soluble even when cold, but worth testing.
Toluene Non-polar AromaticThe benzotriazole core suggests good solubility. May be a good choice if the compound is less polar than anticipated.
Ethanol / Water Mixed (Polar)A powerful combination. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
Hexane / Acetone Mixed (Non-polar/Polar)A versatile system. Dissolve in hot acetone and add hexane until the cloud point is reached.[7]

Q: How do I perform an efficient small-scale solvent screening?

A: Place a small amount of your crude material (10-20 mg) into several small test tubes. To each tube, add a different candidate solvent dropwise. Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating. After heating, allow the tube to cool to see if crystals form.

Q: When is it necessary to use activated charcoal?

A: Activated charcoal is used to remove colored, often polymeric or highly conjugated, impurities from your product. Use it only if your hot, dissolved solution has a noticeable color that you believe is from an impurity, not the compound itself. Charcoal works by adsorbing these large, flat impurity molecules onto its high-surface-area carbon matrix.

Section 5: Visual Guides & Workflows

Diagram 1: Troubleshooting Recrystallization

G start Recrystallization Attempt check_cool Solution Cooled? start->check_cool outcome What is the result? check_cool->outcome Yes oiling_out Problem: Oiling Out outcome->oiling_out Oily Layer Forms no_crystals Problem: No Crystals Form outcome->no_crystals Clear Solution low_yield Problem: Low Yield outcome->low_yield Few Crystals success Success: Pure Crystals outcome->success Abundant Crystals sol_oil 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool very slowly oiling_out->sol_oil sol_no_xtal 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume no_crystals->sol_no_xtal sol_yield 1. Use minimum hot solvent 2. Ensure wash solvent is ice-cold 3. Recover 2nd crop from mother liquor low_yield->sol_yield

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Diagram 2: Principle of Solvent Selection

Caption: Matching molecular polarity to appropriate recrystallization solvents.

Section 6: References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. Retrieved from

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from

  • Benchchem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Retrieved from

Sources

Validation & Comparative

A Comparative Efficacy Analysis: N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide versus Fluconazole in Antifungal Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent challenge to combat fungal infections, the exploration of novel antifungal agents with improved efficacy and broader spectrums of activity remains a critical priority. While fluconazole, a member of the triazole class, has long been a cornerstone of antifungal therapy, the emergence of resistance necessitates the investigation of new chemical entities. This guide provides an in-depth, objective comparison of the antifungal efficacy of a promising investigational compound, N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, with the established drug, fluconazole.

This analysis is grounded in established experimental methodologies and aims to provide researchers and drug development professionals with a comprehensive understanding of the comparative antifungal profiles of these two compounds. We will delve into their mechanisms of action, present detailed protocols for efficacy evaluation, and discuss the potential of benzotriazole derivatives as a new frontier in antifungal drug discovery.

Unveiling the Contenders: Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical nature and the mode of action of an antifungal agent is paramount to interpreting its efficacy. Here, we introduce both this compound and fluconazole.

This compound

This compound belongs to the benzotriazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties. The inclusion of a carbothioamide functional group is a key structural feature that may influence its biological activity.

  • Chemical Structure:

Fluconazole

Fluconazole is a well-characterized, broad-spectrum triazole antifungal agent. Its efficacy and safety profile have established it as a first-line treatment for various fungal infections.

  • Chemical Structure:

    • 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

The Battleground: Fungal Ergosterol Biosynthesis

Both fluconazole and likely this compound exert their antifungal effects by disrupting the integrity of the fungal cell membrane. The primary target for this disruption is the ergosterol biosynthesis pathway, a critical process for fungal survival. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

Fluconazole's Mechanism of Action: A Well-Defined Pathway

Fluconazole's mechanism is well-established and involves the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2] This enzyme is a fungal cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, fluconazole effectively blocks this crucial step. The consequences of this inhibition are twofold:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.

This disruption of the cell membrane ultimately leads to the inhibition of fungal growth and, in some cases, cell death.

fluconazole_mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Maintains integrity Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

Figure 1: Simplified signaling pathway of Fluconazole's mechanism of action.

This compound: A Proposed Mechanism

While direct studies on the specific mechanism of this compound are not extensively available, research on structurally related benzotriazole and thiocarbamate derivatives provides strong indications of its likely mode of action.

Many benzotriazole derivatives have been investigated as inhibitors of fungal cytochrome P450 lanosterol 14-α demethylase, suggesting a mechanism of action similar to that of fluconazole.[3] However, the presence of the carbothioamide moiety introduces another possibility. Thiocarbamate antifungals, such as tolnaftate, are known to inhibit a different enzyme in the ergosterol biosynthesis pathway: squalene epoxidase.[1][2] This enzyme catalyzes the conversion of squalene to squalene epoxide, an earlier step in the pathway.

Therefore, it is plausible that this compound may act as a dual inhibitor or preferentially target one of these enzymes. Further mechanistic studies are required to elucidate the precise molecular target.

Evaluating Efficacy: A Guide to Experimental Protocols

To objectively compare the antifungal efficacy of this compound and fluconazole, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this assay.[4][5][6][7]

Objective: To determine the MIC of this compound and fluconazole against a panel of clinically relevant fungal isolates (e.g., Candida albicans, Aspergillus niger).

Materials:

  • This compound and Fluconazole (analytical grade)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85% NaCl)

  • Vortex mixer

Step-by-Step Protocol (Adapted from CLSI M27-A3 for Yeasts):

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium directly in the 96-well plates to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • Include a growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal inoculum. The final volume in each well should be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant reduction (typically ≥50% for azoles) in fungal growth compared to the growth control well. This can be assessed visually or using a microplate reader.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate at 35°C (24-48h) D->E F Read MIC (Visual/Spectrophotometer) E->F

Figure 2: Experimental workflow for the Broth Microdilution MIC Assay.

Zone of Inhibition Assay

The zone of inhibition assay is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent. It is based on the diffusion of the agent from a disk or a well into an agar medium seeded with the test organism.[8]

Objective: To visually compare the antifungal activity of this compound and fluconazole against a lawn of fungal growth.

Materials:

  • This compound and Fluconazole solutions of known concentrations

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton agar or Sabouraud Dextrose Agar plates

  • Sterile paper disks (6 mm diameter) or a sterile cork borer

  • Sterile swabs

  • Incubator (35°C for Candida, 25-30°C for Aspergillus)

Step-by-Step Protocol:

  • Preparation of Fungal Lawn:

    • Prepare a fungal inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

    • Using a sterile swab, evenly spread the fungal suspension over the entire surface of the agar plate to create a uniform lawn.

  • Application of Antifungal Agents:

    • Disk Diffusion Method: Impregnate sterile paper disks with a known concentration of this compound and fluconazole solutions. Place the disks onto the surface of the inoculated agar plate.

    • Agar Well Diffusion Method: Use a sterile cork borer to create wells in the agar. Pipette a known volume of the antifungal solutions into the wells.

  • Incubation:

    • Incubate the plates at the appropriate temperature for 24-72 hours, depending on the fungal species.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each disk or well in millimeters.

    • A larger zone of inhibition indicates greater susceptibility of the fungus to the antifungal agent.

Ergosterol Quantification Assay

This assay provides a more direct measure of the impact of an antifungal agent on the fungal cell membrane by quantifying the amount of ergosterol. A reduction in ergosterol content in treated fungal cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.

Objective: To quantify the ergosterol content in fungal cells treated with this compound and fluconazole.

Materials:

  • Fungal culture treated with sub-MIC concentrations of the antifungal agents

  • Untreated fungal culture (control)

  • Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Protocol:

  • Fungal Cell Treatment and Harvesting:

    • Grow the fungal isolate in the presence of sub-MIC concentrations of this compound and fluconazole.

    • Harvest the fungal cells by centrifugation and wash with sterile water.

    • Determine the wet or dry weight of the cell pellet.

  • Saponification:

    • Resuspend the cell pellet in alcoholic KOH.

    • Incubate at 85°C for 1-4 hours to saponify the cellular lipids.

  • Ergosterol Extraction:

    • After cooling, add water and n-heptane to the mixture.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

    • Separate the heptane layer.

  • Quantification:

    • Spectrophotometric Method: Scan the absorbance of the heptane extract between 240 and 300 nm. The characteristic four-peaked curve is indicative of ergosterol. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths.

    • HPLC Method: For more precise quantification, analyze the heptane extract using an HPLC system with a UV detector. Compare the peak area of the sample to a standard curve of known ergosterol concentrations.

Comparative Efficacy: A Data-Driven Analysis

While direct comparative data for this compound is not available in the public domain, we can draw inferences from studies on structurally related compounds. The following table presents illustrative MIC values for fluconazole and representative benzotriazole and carbothioamide derivatives against common fungal pathogens.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

Antifungal AgentCandida albicans (µg/mL)Aspergillus niger (µg/mL)Reference
Fluconazole 0.25 - 2.0>64[9]
Benzotriazole Derivatives (Representative) 1.6 - 2512.5 - 25[9]
Carbothioamide Derivatives (Representative) 0.00012 (against C. glabrata)Not Reported[10]

Note: The MIC values for benzotriazole and carbothioamide derivatives are from studies on various analogues and not the specific compound of interest. This data is for illustrative purposes only and highlights the potential antifungal activity within these chemical classes.

comparative_efficacy_logic cluster_compounds Compounds cluster_assays Efficacy Assays cluster_outcomes Comparative Analysis A This compound C MIC Determination (Broth Microdilution) A->C D Zone of Inhibition A->D E Ergosterol Quantification A->E B Fluconazole B->C B->D B->E F Quantitative Efficacy (MIC) C->F G Qualitative Activity D->G H Mechanism Confirmation E->H I Efficacy Profile F->I G->I H->I

Figure 3: Logical relationship in a comparative efficacy analysis.

Discussion and Future Directions

The exploration of this compound as a potential antifungal agent is warranted based on the promising activity observed in related benzotriazole and carbothioamide compounds. The likely mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, suggests a favorable therapeutic window.

However, the lack of direct comparative efficacy data with established drugs like fluconazole underscores the need for further research. The experimental protocols detailed in this guide provide a robust framework for conducting such studies. Key future investigations should include:

  • Direct Comparative Studies: Head-to-head comparisons of the MIC values of this compound and fluconazole against a broad panel of clinically relevant and resistant fungal isolates.

  • Mechanistic Elucidation: Definitive studies to identify the precise molecular target(s) of this compound within the ergosterol biosynthesis pathway.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's efficacy and safety profile in animal models of fungal infections.

The continued investigation of novel chemical scaffolds, such as the benzotriazole carbothioamides, is essential for the development of the next generation of antifungal therapies to address the growing challenge of fungal drug resistance.

References

  • Espinel-Ingroff, A. (2007). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs.
  • Ryder, N. S., Frank, I., & Dupont, M. C. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial agents and chemotherapy, 29(5), 858–860.
  • Ryder, N. S., Frank, I., & Dupont, M. C. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial agents and chemotherapy, 29(5), 858–860.
  • Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 41(4), 285-292.
  • Li, Y., et al. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Journal of Medicinal Chemistry.
  • Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012. Journal of clinical microbiology, 50(9), 2846–2856.
  • Ostrosky-Zeichner, L., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56919.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • CLSI. (2021). Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases (ISO 16256).
  • Microbe Investigations AG. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]

  • Berman, J., & Sudbery, P. E. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi (Basel, Switzerland), 7(11), 947.
  • Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in pharmaceutical sciences, 7(2), 65–72.
  • Pfaller, M. A., et al. (2012). Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. Journal of Clinical Microbiology, 50(9), 2846-2856.
  • Bar-On, O., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(10), 2736-2744.
  • BenchChem. (2025). Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74.
  • Nadh, R. V., et al. (2013). Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. Journal of Pharmaceutical Research, 6(8-9), 896-901.
  • Khodavandi, A., et al. (2011). Comparison between efficacy of allicin and fluconazole against Candida albicans in vitro and in a systemic candidiasis mouse model. FEMS yeast research, 11(1), 77–84.
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.
  • Martinez-Alvarez, R., et al. (2022). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México, 16(2).
  • Singh, P., & Srivastava, V. K. (2022). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 18(3), 123-134.
  • Singh, U. P., & Bhat, H. R. (2008). SYNTHESES OF SOME NEW 1, 2, 3-BENZOTRIAZOLES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 1(3), 523-527.
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  • Kumar, A., et al. (2015).
  • Al-Salahi, R., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank, 2022(3), M1462.
  • Patel, N. B., & Shaikh, F. M. (2010). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. E-Journal of Chemistry, 7(4), 1349-1355.

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A Comparative Analysis of N-Allyl vs. N-Propyl Benzotriazole Carbothioamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-allyl and N-propyl benzotriazole carbothioamides, two closely related heterocyclic compounds with significant potential in medicinal chemistry. As researchers and drug development professionals, understanding the nuanced differences imparted by the substitution of an allyl versus a propyl group is critical for rational drug design and the optimization of lead compounds. This document synthesizes available data to offer insights into their synthesis, structural characteristics, and potential biological activities, supported by experimental protocols and theoretical considerations.

Introduction: The Significance of N-Substitution in Benzotriazole Carbothioamides

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties[1][2]. The carbothioamide moiety is also a well-established pharmacophore known to contribute to a wide range of biological actions[3]. The combination of these two scaffolds in N-substituted benzotriazole carbothioamides presents a promising avenue for the discovery of novel therapeutic agents.

The nature of the substituent on the nitrogen atom of the carbothioamide group can profoundly influence the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and metabolic stability. This, in turn, dictates the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the comparative effects of two common alkyl substituents: the unsaturated allyl group and its saturated counterpart, the propyl group.

Synthesis and Structural Elucidation

The synthesis of N-allyl and N-propyl benzotriazole carbothioamides can be achieved through a multi-step process, beginning with the activation of the benzotriazole moiety, followed by the introduction of the carbothioamide side chain.

General Synthetic Pathway

A plausible synthetic route involves the reaction of benzotriazole with an appropriate haloacetyl halide to form an N-acyl benzotriazole intermediate. This is followed by displacement of the halide with a hydrazine carbothioamide, which is in turn synthesized from the reaction of a hydrazine with an isothiocyanate. The final step involves the attachment of the allyl or propyl group.

DOT Diagram: General Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation Benzotriazole Benzotriazole N-(chloroacetyl)benzotriazole N-(chloroacetyl)benzotriazole Benzotriazole->N-(chloroacetyl)benzotriazole Chloroacetyl chloride, NaOAc, Acetone Benzotriazolyl-thiosemicarbazide Benzotriazolyl-thiosemicarbazide N-(chloroacetyl)benzotriazole->Benzotriazolyl-thiosemicarbazide Thiosemicarbazide, Ethanol, Reflux N-Allyl-benzotriazole carbothioamide N-Allyl-benzotriazole carbothioamide Benzotriazolyl-thiosemicarbazide->N-Allyl-benzotriazole carbothioamide Allyl bromide, K2CO3, DMF N-Propyl-benzotriazole carbothioamide N-Propyl-benzotriazole carbothioamide Benzotriazolyl-thiosemicarbazide->N-Propyl-benzotriazole carbothioamide Propyl bromide, K2CO3, DMF Biological Evaluation Biological Evaluation N-Allyl-benzotriazole carbothioamide->Biological Evaluation N-Propyl-benzotriazole carbothioamide->Biological Evaluation

Caption: General synthetic workflow for N-allyl and N-propyl benzotriazole carbothioamides.

Structural Differences: Allyl vs. Propyl

The key structural difference lies in the presence of a double bond in the allyl group. This introduces a site of unsaturation, which has several implications:

  • Conformational Rigidity: The sp2 hybridized carbons of the double bond in the allyl group impart a degree of rigidity compared to the flexible sp3 hybridized carbons of the propyl group.

  • Electronic Effects: The π-system of the allyl group can participate in electronic interactions, potentially influencing binding to biological targets.

  • Reactivity: The double bond is a site for potential metabolic reactions, such as epoxidation, which could lead to different metabolic fates for the two compounds.

Comparative Biological Activities

While a direct head-to-head comparison of N-allyl and N-propyl benzotriazole carbothioamides in the same biological assays is not extensively reported in the literature, we can infer potential differences based on studies of structurally related compounds.

Biological ActivityN-Allyl Derivative EvidenceN-Propyl Derivative EvidenceKey Comparative Insights
Antiviral Studies on N-allyl carbothioamide derivatives have shown potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which has implications in neurodegenerative diseases that can have viral triggers[4].N-propyl benzotriazole derivatives have demonstrated inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV), with an IC50 value of approximately 6.5 µM[3].The different reported targets suggest that the nature of the N-substituent can significantly alter the pharmacological profile. The flexibility of the propyl chain may be favorable for fitting into the active site of the HCV helicase, while the electronic properties of the allyl group might be more suited for interaction with MAO-B.
Antimicrobial The benzotriazole scaffold is well-known for its broad-spectrum antimicrobial activity[1][5]. The introduction of a lipophilic allyl group could enhance membrane permeability and, consequently, antimicrobial efficacy.N-alkylation of benzotriazoles, in general, has been shown to enhance antimicrobial properties[5]. The propyl group would increase lipophilicity, which is often correlated with improved antibacterial and antifungal activity.Both substituents are expected to enhance antimicrobial activity compared to the unsubstituted parent compound due to increased lipophilicity. The subtle differences in their interaction with microbial targets would require direct comparative testing.
Anticancer N-allyl carbothioamide derivatives have been investigated for their anticancer properties, with some showing promising cytotoxic effects against various cancer cell lines.While specific data on N-propyl benzotriazole carbothioamides is scarce, related N-propyl benzotriazinone carboxamides have been synthesized and evaluated for biological activity, indicating the viability of this substitution pattern in generating bioactive molecules[6].The reactivity of the allyl group's double bond could be a double-edged sword, potentially leading to enhanced cytotoxicity through covalent modification of target proteins, but also raising concerns about off-target effects and genotoxicity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of the title compounds, based on established procedures for related molecules[7][8].

Synthesis of 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole
  • Synthesis of 1-(2-chloroacetyl)-1H-benzotriazole: To a solution of benzotriazole (0.1 mol) in dry acetone (150 mL), add anhydrous sodium acetate (0.1 mol). Cool the mixture in an ice bath and add chloroacetyl chloride (0.1 mol) dropwise with constant stirring. Continue stirring at room temperature for 3 hours. Pour the reaction mixture into ice-cold water (500 mL). Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the product.

  • Synthesis of 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole: Dissolve 1-(2-chloroacetyl)-1H-benzotriazole (0.05 mol) and thiosemicarbazide (0.05 mol) in absolute ethanol (100 mL). Reflux the mixture for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of N-Allyl-2-(1H-benzotriazol-1-yl)acetohydrazidecarbothioamide
  • To a solution of 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole (0.01 mol) in dimethylformamide (DMF) (50 mL), add anhydrous potassium carbonate (0.015 mol) and allyl bromide (0.011 mol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-cold water (200 mL) and stir for 30 minutes.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis of N-Propyl-2-(1H-benzotriazol-1-yl)acetohydrazidecarbothioamide
  • Follow the same procedure as for the N-allyl derivative, but substitute allyl bromide with n-propyl bromide (0.011 mol).

DOT Diagram: Experimental Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis Benzotriazole Benzotriazole 1-(2-chloroacetyl)-1H-benzotriazole 1-(2-chloroacetyl)-1H-benzotriazole Benzotriazole->1-(2-chloroacetyl)-1H-benzotriazole Chloroacetyl chloride, NaOAc, Acetone 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole 1-(2-chloroacetyl)-1H-benzotriazole->1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole Thiosemicarbazide, Ethanol, Reflux N-Allyl Derivative N-Allyl Derivative 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole->N-Allyl Derivative Allyl bromide, K2CO3, DMF N-Propyl Derivative N-Propyl Derivative 1-(2-thiosemicarbazidoacetyl)-1H-benzotriazole->N-Propyl Derivative n-Propyl bromide, K2CO3, DMF Purification & Characterization Purification & Characterization N-Allyl Derivative->Purification & Characterization N-Propyl Derivative->Purification & Characterization Biological Assays Biological Assays Purification & Characterization->Biological Assays

Caption: Detailed experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

This comparative guide highlights the subtle yet significant differences between N-allyl and N-propyl benzotriazole carbothioamides. The choice between an allyl and a propyl substituent can influence the compound's conformation, electronic properties, and metabolic fate, ultimately impacting its biological activity.

While existing literature provides a foundation for understanding these molecules, a direct, side-by-side experimental evaluation of their biological activities is warranted. Future research should focus on:

  • Direct Comparative Biological Screening: Testing both compounds in a panel of antimicrobial, antiviral, and anticancer assays to obtain directly comparable data (e.g., MIC, IC50 values).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of N-alkyl and N-alkenyl derivatives to build a comprehensive SAR model.

  • Metabolic Stability Studies: Investigating the in vitro and in vivo metabolic pathways of both compounds to understand the role of the allyl group's double bond.

By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (URL not provided)
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  • Scheme for synthesis of 5-substituted benzotriazole amides... ResearchGate. (URL: [Link])

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. (URL: [Link])

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  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. (URL: [Link])

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  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. MDPI. (URL: [Link])

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  • Benzotriazole: An overview on its versatile biological behavior. PubMed. (URL: [Link])

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. (URL: [Link])

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. (URL: [Link])

  • Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. ResearchGate. (URL: [Link])

  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. (URL: [Link])

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A Comparative Guide to Validating the Purity of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a novel heterocyclic compound with significant potential in synthetic chemistry and drug development. We present a detailed, step-by-step HPLC protocol, underpinned by rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] A comparative analysis with Thin-Layer Chromatography (TLC) is included to objectively assess the strengths and limitations of each technique. This guide is intended for researchers, quality control analysts, and drug development professionals seeking a robust and reliable method for purity assessment of this specific carbothioamide derivative.

Introduction: The Analytical Imperative for Purity

This compound is a molecule of interest due to its unique structural combination of a benzotriazole ring, an allyl group, and a carbothioamide moiety. Benzotriazoles are well-known corrosion inhibitors and are prevalent scaffolds in medicinal chemistry.[4] Similarly, carbothioamides are crucial intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[5][6][7][8] The purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that directly impacts efficacy, safety, and reproducibility in downstream applications.

The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological activity, or toxicity. Therefore, the development and validation of a precise, accurate, and specific analytical method for purity determination is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[9][10]

This guide details a reverse-phase HPLC (RP-HPLC) method specifically developed for this compound. We will explore the rationale behind the selection of chromatographic conditions and present a full validation data set. Furthermore, we will compare its performance against the more classical, semi-quantitative technique of Thin-Layer Chromatography (TLC) to provide a holistic perspective on available analytical strategies.[11][12][13][14]

Methodologies: A Tale of Two Techniques

Principle of Separation: HPLC vs. TLC

The primary distinction between HPLC and TLC lies in the sophistication of the stationary and mobile phases and the mechanism of separation.

  • High-Performance Liquid Chromatography (HPLC): This technique employs a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase).[9] For this compound, a nonpolar C18 stationary phase is ideal. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. Compounds with higher polarity elute faster, while less polar compounds are retained longer on the column.

  • Thin-Layer Chromatography (TLC): TLC is a form of planar chromatography where the stationary phase is a thin layer of adsorbent material, typically silica gel, coated onto a flat carrier such as a glass plate or aluminum foil.[12] The sample is spotted onto the plate, which is then placed in a developing chamber with a shallow pool of a solvent mixture (mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the relative affinities of the compounds for the stationary and mobile phases.[11][12]

Experimental Protocol: HPLC Method Validation

The following HPLC method was developed and validated based on the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][15]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-1 min: 60% B

    • 1-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (determined from the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (60:40 v/v).[16]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh & Dissolve N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide in Diluent Filter Filter all solutions (0.45 µm Syringe Filter) Sample->Filter Standard Prepare Calibration Standards (e.g., 1-100 µg/mL) Standard->Filter Autosampler Load Vials into Autosampler Filter->Autosampler HPLC HPLC System (Pump, Column, Oven, Detector) Autosampler->HPLC Gradient Execute Gradient Elution Method HPLC->Gradient Detection Detect at 220 nm Gradient->Detection Chromatogram Record Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification Calibration Generate Calibration Curve Calibration->Quantification Validation Assess Validation Parameters (ICH Q2) Quantification->Validation

Caption: HPLC method workflow from sample preparation to data analysis.

Experimental Protocol: Comparative TLC Method

Materials and Conditions:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Developing Solvent): Ethyl Acetate : Hexane (30:70 v/v). This ratio should be optimized based on preliminary runs to achieve an Rf value of approximately 0.3-0.4 for the main compound.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

  • Application: Spot ~1-2 µL of the sample solution onto the TLC plate baseline.

  • Development: Place the plate in a sealed TLC chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under UV light at 254 nm.[11][13] Impurities will appear as separate spots.

    • (Optional) Stain with an appropriate agent (e.g., potassium permanganate) if impurities are not UV-active.

Results: A Head-to-Head Comparison

To provide a clear comparison, we present synthetic data representative of a typical validation study for a 99.5% pure batch of this compound containing two known impurities.

Specificity and Resolution

HPLC: The developed gradient method demonstrates excellent specificity. The main analyte peak is well-resolved from the two impurity peaks and any solvent front interference.

  • Retention Time (RT) of Analyte: 12.5 min

  • RT of Impurity 1: 10.2 min

  • RT of Impurity 2: 14.1 min

  • Resolution (Analyte vs. Impurity 1): > 2.0

  • Resolution (Analyte vs. Impurity 2): > 2.0

TLC: The TLC method can distinguish the main compound from the impurities, but with significantly lower resolution.[11]

  • Rf of Analyte: 0.35

  • Rf of Impurity 1: 0.45

  • Rf of Impurity 2: 0.28

While separation is achieved, co-elution or spot overlapping is a higher risk, especially if impurities have similar polarities.[11]

Quantitative Performance

The quantitative capabilities of HPLC far exceed those of TLC. The validation parameters below were assessed for the HPLC method as per ICH guidelines.[3][15]

Validation Parameter HPLC Method Performance TLC Method Performance
Linearity (r²) > 0.999 (Concentration range: 1-100 µg/mL)Not Applicable (Semi-quantitative at best)
Accuracy (% Recovery) 98.5% - 101.2%Not Applicable
Precision (% RSD) < 1.0% (for analyte peak area)Highly variable, user-dependent
Limit of Detection (LOD) 0.05 µg/mL~1% of spotted amount (visual estimation)
Limit of Quantitation (LOQ) 0.15 µg/mL[3]Not Applicable

Data is synthetic and for illustrative purposes.

Method Validation Logic

The validation process ensures the analytical method is suitable for its intended purpose.[3]

Validation_Logic cluster_purpose Intended Purpose: Purity Assay & Impurity Quantification cluster_params ICH Q2(R1) Validation Parameters Purpose Is the method suitable? Specificity Specificity (Discrimination from impurities) Linearity Linearity (Proportional response) Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability & Intermediate) Range Range (Interval of reliability) LOD LOD (Lowest detectable amount) LOQ LOQ (Lowest quantifiable amount) Specificity->Linearity Establishes peak identity Linearity->Range Defines working range Linearity->LOD Derived from slope Linearity->LOQ Derived from slope Validation_Pass Method Validated Accuracy->Validation_Pass Precision->Validation_Pass Range->Accuracy Tested within range Range->Precision Tested within range

Caption: Logical flow for HPLC method validation based on ICH Q2(R1).

Discussion: Choosing the Right Tool for the Job

The experimental data clearly positions HPLC as the superior technique for the definitive validation of this compound purity.

Advantages of HPLC:

  • Quantitative Accuracy: Provides precise and accurate quantification of both the main component and its impurities.[10]

  • High Resolution: Superior separating power allows for the detection of closely related impurities.

  • Sensitivity: Low limits of detection (LOD) and quantitation (LOQ) enable the control of trace-level impurities.[3]

  • Reproducibility: Automated systems ensure high reproducibility and minimize user-to-user variability.

  • Validation Compliance: The method is fully validatable according to global regulatory standards like ICH.[15]

Role and Limitations of TLC: While not suitable for final purity validation, TLC remains a valuable tool in a research and development setting.[11][13][17]

  • Speed and Cost-Effectiveness: It is a rapid and inexpensive method for quick checks.[12][13]

  • Reaction Monitoring: Ideal for monitoring the progress of a chemical synthesis to determine when the reaction is complete.[11][12]

  • Solvent System Screening: Useful for quickly screening different solvent systems before developing a more complex column chromatography or HPLC method.[11]

  • Limitations: It is semi-quantitative at best, has lower resolution, and is more susceptible to environmental factors and user error.[11]

Conclusion and Recommendation

For the formal purity assessment and quality control of this compound, the validated reverse-phase High-Performance Liquid Chromatography (HPLC) method detailed in this guide is the authoritative and recommended approach. It provides the specificity, accuracy, and precision required to meet the rigorous standards of the pharmaceutical and chemical industries.

Thin-Layer Chromatography (TLC) should be considered a complementary, qualitative tool, best suited for in-process checks, reaction monitoring, and preliminary separations, where its speed and low cost are significant advantages.[14] The choice between these methods should be dictated by the analytical objective: TLC for rapid qualitative insights and HPLC for robust, defensible quantitative purity validation.

References

  • EAG Laboratories. Thin-Layer Chromatography | TLC . [Online] Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Online] Available at: [Link]

  • News-Medical.Net. Applications of Thin Layer Chromatography . [Online] Available at: [Link]

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  • ResearchGate. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography . [Online] Available at: [Link]

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  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis . [Online] Available at: [Link]

  • National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . [Online] Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity . [Online] Available at: [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds . [Online] Available at: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? . [Online] Available at: [Link]

  • ResearchGate. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water | Request PDF . [Online] Available at: [Link]

  • PubMed Central. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies . [Online] Available at: [Link]

  • Google Patents. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • ACS Omega. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies . [Online] Available at: [Link]

  • ResearchGate. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors . [Online] Available at: [Link]

  • CDC Stacks. Thermal Desorption Gas Chromatography-Mass Spectrometry Field Methods for the Detection of Organic Compounds . [Online] Available at: [Link]

  • National Institutes of Health. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction . [Online] Available at: [Link]

  • MDPI. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples . [Online] Available at: [Link]

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A Comparative Guide to the Biological Activity of Substituted Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzotriazole scaffold represents a privileged structure in medicinal chemistry.[1][2] Its unique bioisosteric resemblance to the purine nucleus, found in essential biomolecules like ATP, grants it a wide spectrum of biological activities.[1] This guide provides an in-depth, comparative analysis of substituted benzotriazole derivatives, focusing on their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and present the experimental data and protocols that validate these findings.

The Versatile Benzotriazole Scaffold

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a triazole ring.[3] This structure allows for substitutions at various positions, primarily on the nitrogen atoms of the triazole ring (N-1 or N-2) or the carbon atoms of the benzene ring.[4] These modifications significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[3][5] The ability to readily modify the benzotriazole core has led to the development of a vast library of derivatives with diverse pharmacological applications.[2][6]

Antimicrobial Activity: A Broad Spectrum of Efficacy

Benzotriazole derivatives have demonstrated significant potential in combating bacterial and fungal infections, including strains resistant to conventional antibiotics.[2][3] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

Comparative Antibacterial and Antifungal Activity

The antimicrobial potency of benzotriazole derivatives is highly dependent on the nature and position of their substituents. Halogen substitutions, for instance, have been shown to enhance antibacterial activity.[2] The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

Derivative ClassTarget MicroorganismMIC (µg/mL)Reference
5-COOMe Substituted BenzotriazoleVarious Bacteria0.125 - 0.25[3]
5-Arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesBacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracisNot specified, but described as "strong"[3]
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25[3]
2-oxo-4-substituted aryl-azetidinone derivativesMycobacterium tuberculosis3.125[7]
2-oxo-4-substituted aryl-azetidinone derivativesEscherichia coli0.1[7]
2-oxo-4-substituted aryl-azetidinone derivativesAspergillus niger0.5[7]
p-fluorophenyl substituted piperidine derivativesEscherichia coli6.25 - 12.5[7]
5,6-disubstituted benzotriazoles (-Cl, -CH3)Candida albicans, Aspergillus niger1.6 - 25[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using a broth microdilution assay, a standard method for assessing antimicrobial activity.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzotriazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Targeting Viral Replication

Certain benzotriazole derivatives have emerged as potent antiviral agents, particularly against RNA viruses.[8][9] Their mechanisms of action can vary, from inhibiting viral attachment to the host cell to disrupting viral replication processes.[8]

Comparative Antiviral Efficacy

The antiviral activity of these compounds is often evaluated by their half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of the viral replication.

DerivativeTarget VirusEC50 (µM)Reference
11b Coxsackievirus B5 (CVB5)6 - 18.5[8][9]
18e Coxsackievirus B5 (CVB5)12.4[9]
41a Coxsackievirus B5 (CVB5)18.5[9]
43a Coxsackievirus B5 (CVB5)9[9]
99b Coxsackievirus B5 (CVB5)6 - 18.5[8][9]
86c Bovine Viral Diarrhea Virus (BVDV)3[9]
21e Respiratory Syncytial Virus (RSV)20[9]
17 Coxsackievirus B5 (CVB5) / Poliovirus (Sb-1)6.9 / 20.5[10]
18 Coxsackievirus B5 (CVB5) / Poliovirus (Sb-1)5.5 / 17.5[10]
Structure-Activity Relationship (SAR) in Antiviral Benzotriazoles

The antiviral activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents. For example, in a series of compounds active against Coxsackievirus B5, the substitution of an amine group with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups on the benzylamine moiety increased antiviral activity.[9]

SAR_Antiviral cluster_scaffold Benzotriazole Core cluster_substituents Substituents Benzotriazole Benzotriazole Amine Amine Benzotriazole->Amine Moderate Activity 3,4,5-trimethoxybenzoyl 3,4,5-trimethoxybenzoyl Benzotriazole->3,4,5-trimethoxybenzoyl Increased Activity p-chlorobenzoyl p-chlorobenzoyl Benzotriazole->p-chlorobenzoyl Increased Activity

Caption: SAR diagram illustrating the impact of substituents on the antiviral activity of benzotriazole derivatives.

Experimental Protocol: Virucidal Activity Assay

This assay determines if a compound directly inactivates viral particles.

Step-by-Step Methodology:

  • Incubation: A known concentration of the benzotriazole derivative (e.g., 20 µM) is incubated with a specific amount of virus (e.g., 1 x 10^5 Plaque Forming Units/mL) at 37°C for 1 hour.[9] A control sample with the virus but without the compound is also prepared.

  • Serial Dilution: After incubation, the mixtures are serially diluted in a cell culture medium.

  • Infection: Confluent monolayers of susceptible host cells (e.g., Vero-76 cells) are infected with the diluted virus samples.

  • Plaque Assay: The number of viral plaques (areas of cell death) is quantified to determine the viral titer. A reduction in the viral titer in the presence of the compound indicates virucidal activity.

Anticancer Activity: A Multifaceted Approach

Benzotriazole derivatives have shown significant promise as anticancer agents, exerting their effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][11]

Comparative Anticancer Potency

The anticancer efficacy of these derivatives is typically measured by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole-Benzotriazole Hybrid (Compound 4)MCF-7 (Breast)5.68 µg/mL[11]
1,3,4-Oxadiazole-Benzotriazole Hybrid (Compound 4)HT-29 (Colon)10.21 µg/mL[11]
Quinoline bearing BenzotriazoleVarious1.23 - 7.39[11]
Benzotriazole-substituted quinazoline (ARV-2)MCF-7 (Breast)3.16[12]
Benzotriazole-substituted quinazoline (ARV-2)HeLa (Cervical)5.31[12]
Benzotriazole-substituted quinazoline (ARV-2)HT-29 (Colon)10.6[12]
Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer benzotriazole derivatives is the inhibition of tubulin polymerization.[11][12] Tubulin is a crucial protein for the formation of the mitotic spindle during cell division. By inhibiting its polymerization, these compounds induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis.[4][11] Other mechanisms include the inhibition of cyclin-dependent kinases (CDKs) and Focal Adhesion Kinase (FAK) signaling.[11]

Anticancer_Mechanism Benzotriazole_Derivative Benzotriazole Derivative Tubulin Tubulin Benzotriazole_Derivative->Tubulin Inhibits Polymerization Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Polymerizes into Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer benzotriazole derivatives via tubulin polymerization inhibition.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter dye is prepared in a polymerization buffer.

  • Compound Addition: The benzotriazole derivative is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate of polymerization is determined from the initial linear portion of the fluorescence curve. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.[11]

Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial, antiviral, and anticancer properties, benzotriazole derivatives have also been investigated for their anti-inflammatory, anticonvulsant, analgesic, and antioxidant activities.[6][13] For instance, certain derivatives have shown anti-inflammatory effects comparable to standard drugs by acting as selective COX-2 inhibitors.[13]

Conclusion

Substituted benzotriazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with the relative ease of structural modification, makes them attractive candidates for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight the importance of rational drug design in optimizing the potency and selectivity of these compounds. Further research, particularly in elucidating their detailed mechanisms of action and in vivo efficacy, will be crucial in translating the potential of benzotriazole derivatives into clinical applications.

References

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Authorea. [Link]

  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. [Link]

  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Journal of Pharmaceutical Negative Results. [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science. [Link]

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Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of a synthetic route is paramount. This guide provides an in-depth, technically sound, and reproducible pathway for the synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a molecule of interest in medicinal chemistry. As no direct, published synthesis for this specific compound is readily available, this guide proposes a robust, three-step synthetic strategy based on well-established and analogous chemical transformations. We will delve into the causality behind the experimental choices, offering a self-validating protocol grounded in authoritative chemical principles.

Introduction: The Rationale for a Proposed Synthetic Route

This compound incorporates two key pharmacophores: an N-allylthiourea moiety, known for a range of biological activities, and a benzotriazole group, a versatile synthetic auxiliary and a component of many bioactive molecules. The challenge in synthesizing this target molecule lies in the controlled formation of the carbothioamide linkage to the N1 position of the benzotriazole ring.

Our proposed synthetic route, outlined below, is designed for efficiency, reproducibility, and scalability. It proceeds via three distinct, high-yielding steps:

  • Preparation of the Starting Material: N-Allylthiourea.

  • Activation of the Benzotriazole Ring: Synthesis of 1H-Benzotriazole-1-carbonyl chloride.

  • Coupling to Form the Final Product.

This strategy was chosen over other potential routes, such as the direct reaction of benzotriazole with an allyl isothiocyanate derivative, due to the anticipated higher yields and cleaner reaction profiles afforded by using a well-defined, activated benzotriazole species.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis, providing a clear overview of the transformation from starting materials to the final product.

Synthesis_Workflow Allyl_Isothiocyanate Allyl Isothiocyanate N_Allylthiourea N-Allylthiourea Allyl_Isothiocyanate->N_Allylthiourea Ammonia Aqueous Ammonia Ammonia->N_Allylthiourea Final_Product N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide N_Allylthiourea->Final_Product Benzotriazole 1H-Benzotriazole BtCOCl 1H-Benzotriazole- 1-carbonyl chloride Benzotriazole->BtCOCl Phosgene Phosgene (or equivalent) Phosgene->BtCOCl BtCOCl->Final_Product

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation.

Part 1: Synthesis of N-Allylthiourea

This procedure is adapted from established methods for the synthesis of N-substituted thioureas from isothiocyanates.[1][2]

Materials:

  • Allyl isothiocyanate (95%)

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allyl isothiocyanate (10.0 g, 0.10 mol).

  • Add 50 mL of ethanol to dissolve the allyl isothiocyanate.

  • Slowly add 20 mL of concentrated aqueous ammonia (approx. 0.35 mol) to the stirred solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion of the reaction, concentrate the mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Cool the resulting aqueous solution in an ice bath to precipitate the product.

  • Collect the white, crystalline solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to yield pure N-allylthiourea. Dry the product in a vacuum oven.

Expected Yield: 85-95% Characterization: The product should be a white crystalline solid with a melting point of 70-72°C.[3]

Part 2: Synthesis of 1H-Benzotriazole-1-carbonyl chloride

This step involves the activation of benzotriazole using phosgene or a phosgene equivalent. This intermediate is moisture-sensitive and should be used immediately in the next step.[4]

Materials:

  • 1H-Benzotriazole

  • Phosgene (or a solution of triphosgene in a suitable solvent)

  • Anhydrous toluene or dichloromethane

  • Dry nitrogen or argon atmosphere

Procedure:

  • Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried, three-necked 500 mL round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a scrubbing system (e.g., concentrated sodium hydroxide solution), suspend 1H-benzotriazole (11.9 g, 0.10 mol) in 200 mL of anhydrous toluene.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly bubble phosgene gas through the stirred suspension or add a solution of triphosgene (0.33 equivalents) in anhydrous toluene dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a dry nitrogen atmosphere. The suspension should gradually become a clear solution.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, bubble dry nitrogen through the solution to remove any excess phosgene.

  • The resulting solution of 1H-Benzotriazole-1-carbonyl chloride in toluene is used directly in the next step without isolation.

Part 3: Synthesis of this compound

This final step involves the nucleophilic attack of N-allylthiourea on the activated benzotriazole carbonyl chloride.

Materials:

  • Solution of 1H-Benzotriazole-1-carbonyl chloride in toluene (from Part 2)

  • N-Allylthiourea (from Part 1)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous toluene or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To the solution of 1H-Benzotriazole-1-carbonyl chloride (approx. 0.10 mol) in toluene from Part 2, add N-allylthiourea (11.6 g, 0.10 mol) in one portion.

  • Add triethylamine (15.3 mL, 0.11 mol) dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Comparative Analysis of Synthetic Strategies

The reproducibility of a synthesis is critically dependent on the chosen route. Here, we compare our proposed method with plausible alternatives.

FeatureProposed Three-Step SynthesisAlternative Route 1: One-Pot ReactionAlternative Route 2: Using Benzoyl Isothiocyanate
Starting Materials Allyl isothiocyanate, 1H-benzotriazole, phosgene/triphosgeneAllyl bromide, potassium thiocyanate, amine, benzotriazoleAllylamine, benzoyl chloride, ammonium thiocyanate, benzotriazole
Number of Steps 3 (2 isolations)1 (in-situ generation)3-4 (potential for multiple intermediates)
Key Intermediate 1H-Benzotriazole-1-carbonyl chlorideAllyl isothiocyanate (formed in situ)Benzoyl isothiocyanate (formed in situ)
Control over Reaction High: Each step is well-defined and can be optimized independently.Moderate: Potential for side reactions due to multiple reagents present simultaneously.Moderate: Requires careful control of reaction conditions to avoid side products.
Scalability Good: Each step is amenable to scale-up.Potentially challenging to scale due to the complexity of the one-pot system.Fair: Multiple steps may lead to lower overall yield on a larger scale.
Safety Considerations Use of highly toxic phosgene requires specialized equipment and handling.Avoids the use of phosgene.Generates corrosive byproducts.
Reproducibility High: The stepwise approach allows for better control and purification of intermediates, leading to higher reproducibility.Moderate to Low: One-pot reactions can be sensitive to minor variations in conditions, affecting reproducibility.Moderate: Dependent on the efficiency of each step.
Supporting Literature Each step is based on well-documented and analogous transformations.[1][2][4]One-pot syntheses of N-allylthioureas are reported.[5]Synthesis of benzoylthioureas is well-established.[6][7]

Expertise & Experience Insights:

The proposed three-step synthesis, while involving an additional isolation step compared to a potential one-pot reaction, offers superior control. The isolation and characterization of N-allylthiourea ensure that a pure intermediate is carried forward. The use of a highly reactive acylating agent like 1H-Benzotriazole-1-carbonyl chloride, though requiring careful handling, is likely to drive the final coupling reaction to completion with high efficiency.

Alternative one-pot syntheses, while attractive for their operational simplicity, often present challenges in reproducibility. The simultaneous presence of multiple reactive species can lead to competing side reactions, making purification more difficult and yields less consistent, especially when scaling up.

The route involving benzoyl isothiocyanate would first produce N-allyl-N'-benzoylthiourea. Subsequent reaction with benzotriazole to displace the benzoyl group would be a non-standard and likely inefficient transformation, making this a less favorable approach.

References

  • ResearchGate. Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Available from: [Link].

  • GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link].

  • Nazarbayev University Repository. Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Available from: [Link].

  • ResearchGate. One-Pot Synthesis of N-Allylthioureas Using Supported Reagents. Available from: [Link].

  • ijariie. A Review on: Synthesis of Benzotriazole. Available from: [Link].

  • MDPI. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Available from: [Link].

  • Organic Syntheses. 1,2,3-benzotriazole. Available from: [Link].

  • Organic Chemistry Portal. Benzotriazole synthesis. Available from: [Link].

  • National Center for Biotechnology Information. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Available from: [Link].

  • International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. Available from: [Link].

  • ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Available from: [Link].

  • ResearchGate. Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Available from: [Link].

  • National Center for Biotechnology Information. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Available from: [Link].

  • Sciencemadness Wiki. N-Allylthiourea. Available from: [Link].

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Bridging the Digital and the Physical: A Comparative Guide to In Silico Docking and Experimental Validation of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, computational methodologies are indispensable for the rapid and cost-effective screening of potential therapeutic agents. In silico molecular docking, a cornerstone of computer-aided drug design (CADD), predicts the binding affinity and orientation of a small molecule within the active site of a biological target. However, these computational predictions are models of reality and necessitate rigorous experimental validation to ascertain their translational value. This guide provides an in-depth comparison of in silico docking and experimental results, using the novel compound N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide as a case study. We will explore the theoretical underpinnings of molecular docking, detail a robust experimental validation workflow, and discuss the interpretation of comparative data for researchers, scientists, and drug development professionals.

The Compound of Interest: this compound

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds possessing a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The carbothioamide moiety is also a known pharmacophore, contributing to the biological activity of various compounds. The title compound, this compound, integrates these two key structural features, making it a promising candidate for biological evaluation.

The Target: Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS)

To illustrate the synergy between computational and experimental approaches, we have selected Staphylococcus aureus Tyrosyl-tRNA synthetase (TyrRS) as the biological target. Aminoacyl-tRNA synthetases are essential enzymes for protein biosynthesis, making them attractive targets for the development of novel antimicrobial agents.[3] Several studies have successfully employed in silico docking to identify potential inhibitors of bacterial TyrRS.[3][4]

Part 1: In Silico Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The goal is to predict the binding mode and affinity of a ligand to a protein receptor. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.[6]

Step-by-Step In Silico Docking Protocol

The following protocol outlines a typical molecular docking workflow using AutoDock Vina, a widely used open-source docking program.

  • Protein Preparation :

    • The three-dimensional crystal structure of S. aureus TyrRS (PDB ID: 1JIJ) is obtained from the Protein Data Bank.[4]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein using AutoDock Tools.[7][8]

    • The prepared protein is saved in the PDBQT file format, which includes atomic charges and atom types.[4]

  • Ligand Preparation :

    • The 2D structure of this compound is drawn using a chemical drawing software like ChemDraw and converted to a 3D structure.

    • The ligand's energy is minimized using a force field such as MMFF94.

    • Gasteiger charges are computed, and the ligand is saved in the PDBQT format.[7]

  • Grid Box Generation :

    • A grid box is defined to encompass the active site of the target protein. The coordinates of the grid box are centered on the known binding site of the native ligand or a predicted active site.

  • Molecular Docking :

    • AutoDock Vina is used to perform the docking simulation. The program samples different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.[9]

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[8]

  • Analysis of Results :

    • The docking results are analyzed to identify the binding pose with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Chimera.[6]

in_silico_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 1JIJ) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking_run Run AutoDock Vina ligand_prep->docking_run grid_gen->docking_run results_analysis Analyze Binding Energy & Pose docking_run->results_analysis interaction_viz Visualize Interactions results_analysis->interaction_viz

Caption: In Silico Molecular Docking Workflow.

Part 2: Experimental Validation Workflow

Experimental validation is crucial to confirm the predictions made by in silico docking.[10][11] An enzyme inhibition assay is a standard method to determine the inhibitory activity of a compound against a specific enzyme.

Step-by-Step Enzyme Inhibition Assay Protocol

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against S. aureus TyrRS.

  • Reagent Preparation :

    • Prepare a stock solution of the purified S. aureus TyrRS enzyme in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the substrate, L-tyrosine, and ATP.

    • Prepare a stock solution of the test compound, this compound, in a solvent such as dimethyl sulfoxide (DMSO).[12]

    • Prepare a detection reagent, such as Malachite Green, to measure the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound.

    • Include a positive control (a known inhibitor of TyrRS) and a negative control (DMSO vehicle).

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrates (L-tyrosine and ATP).

    • Incubate the reaction mixture at a constant temperature for a set period.

  • Data Acquisition and Analysis :

    • Stop the reaction and add the detection reagent.

    • Measure the absorbance at a specific wavelength to quantify the amount of product formed (Pi).

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) assay_setup Set up 96-well Plate reagent_prep->assay_setup incubation Incubate assay_setup->incubation reaction_init Initiate Reaction incubation->reaction_init data_acq Measure Absorbance reaction_init->data_acq ic50_calc Calculate IC50 data_acq->ic50_calc

Caption: Experimental Enzyme Inhibition Assay Workflow.

Part 3: Comparison of In Silico and Experimental Results

The synergy between in silico and experimental approaches lies in the comparison of their respective outputs. While docking provides a theoretical binding affinity, the enzyme inhibition assay yields a functional measure of inhibitory potency.

ParameterIn Silico Docking (Predicted)Experimental Assay (Measured)
Metric Binding Energy (kcal/mol)IC50 (µM)
Hypothetical Value -8.515
Interpretation Strong predicted binding affinityModerate inhibitory potency
Key Interactions Hydrogen bond with TYR36, hydrophobic interactions with LEU70Functional inhibition of enzyme activity

Note: The values presented in this table are hypothetical and for illustrative purposes only.

A strong correlation between a low binding energy from docking and a low IC50 value from the experimental assay would suggest that the in silico model is a good predictor of biological activity for this class of compounds. Discrepancies between the two can arise from several factors, including inaccuracies in the scoring functions of the docking software, the flexibility of the protein not being fully accounted for, or the compound having an alternative mechanism of action not captured by the docking simulation.[10]

Conclusion

The integration of in silico molecular docking and experimental validation represents a powerful paradigm in modern drug discovery. While computational methods provide a rapid and insightful initial screening of potential drug candidates like this compound, experimental assays are indispensable for confirming biological activity and elucidating the true therapeutic potential. This comparative guide highlights the importance of a symbiotic relationship between these two approaches, paving the way for a more efficient and informed drug development process.

References

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  • (2020). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. Retrieved from [Link]

  • (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. Retrieved from [Link]

  • (2020). Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry. PMC. Retrieved from [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
  • (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. NIH. Retrieved from [Link]

  • Kasperowicz, S., Marzec, E., Maciejewska, A. M., Trzybiński, D., Bretner, M., Woźniak, K., ... & Mieczkowska, K. (2020). A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2. IUBMB life, 72(6), 1211–1219.

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A Comparative Guide to Cytotoxicity Assay Validation for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

The benzotriazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a novel derivative, emerges from this promising lineage. As with any new chemical entity destined for therapeutic consideration, a precise and comprehensive understanding of its cytotoxic profile is not merely a preliminary step but a foundational pillar of its entire development trajectory.[4]

This guide provides an in-depth, technically-grounded framework for validating the cytotoxicity of this compound. Moving beyond a single-assay mentality, we advocate for an orthogonal validation approach. This methodology leverages multiple assays that interrogate different cellular viability markers to build a robust, cross-validated dataset. Here, we will compare and contrast a primary metabolic activity assay (MTT) with a confirmatory membrane integrity assay (Lactate Dehydrogenase release), providing the rationale, detailed protocols, and data interpretation strategies required for a scientifically sound assessment.

The Principle of Orthogonal Validation: Why One Assay is Not Enough

  • Metabolic Viability Assay (MTT): Measures the activity of mitochondrial reductase enzymes, serving as a proxy for the overall metabolic health of the cell population.[6][7]

  • Membrane Integrity Assay (LDH): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, a direct indicator of plasma membrane damage and cell lysis.[8][9]

By comparing the results from these two mechanistically different assays, we can more confidently distinguish between true cytotoxic events, cytostatic effects, and assay-specific artifacts.

G start Experimental Design compound N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide start->compound assays Orthogonal Assays compound->assays mtt Metabolic Assay (MTT) Measures Mitochondrial Function assays->mtt Primary Screen ldh Membrane Integrity Assay (LDH) Measures Cell Lysis assays->ldh Confirmatory Screen data Comparative Data Analysis (e.g., IC50 Calculation) mtt->data ldh->data conclusion Validated Cytotoxicity Profile data->conclusion

Caption: Orthogonal approach for cytotoxicity validation.

Primary Screen: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cellular metabolic activity as an indicator of viability.[10] The core principle relies on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[6][7] This reaction produces purple formazan crystals, which are insoluble in aqueous solutions. The crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.[11][12]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed a human cancer cell line (e.g., A549, non-small cell lung cancer) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for "untreated cells" and "vehicle control" (medium with DMSO).

    • Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.[11]

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS).[7] This solution should be filter-sterilized and protected from light.[11]

    • After the treatment incubation, add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[11][12]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of an MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Confirmatory Screen: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay serves as an excellent confirmatory test for cytotoxicity. LDH is a stable enzyme present in the cytosol of all cells.[13] When the plasma membrane is damaged—a hallmark of necrosis and late-stage apoptosis—LDH is released into the surrounding culture medium.[8][9] The assay measures the enzymatic activity of this released LDH, which catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is directly proportional to the number of lysed cells.[14]

Detailed Experimental Protocol: LDH Release Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2), preparing an identical "sister" plate for the LDH assay. This ensures the starting cell numbers and treatment conditions are directly comparable.

    • It is critical to set up the appropriate controls on this plate.[5][14]

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay to represent 100% cytotoxicity.[15]

      • Medium Background Control: Wells with culture medium only to measure background LDH levels.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing the substrate and a catalyst/dye solution).[15]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Reading:

    • Add 50 µL of the stop solution provided in the kit to each well.[15]

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Data Analysis:

    • Subtract the background absorbance (680 nm) from the 490 nm reading.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

    • Plot the % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Comparative Data Analysis and Interpretation

Summarizing the data in a clear format is essential for direct comparison. The IC₅₀ values obtained from both assays provide a quantitative measure of the compound's potency.

Table 1: Comparative Cytotoxicity (IC₅₀) Data

CompoundAssay TypeTarget Cell LineIncubation TimeIC₅₀ (µM) [Hypothetical Data]
This compound MTT (Metabolic) A549 48 hours 12.5
This compound LDH (Membrane) A549 48 hours 15.2
Doxorubicin (Positive Control)MTT (Metabolic)A54948 hours0.8
Doxorubicin (Positive Control)LDH (Membrane)A54948 hours1.1

Interpreting the Results:

  • Concordant Results (MTT IC₅₀ ≈ LDH IC₅₀): As shown in the hypothetical data, similar IC₅₀ values from both assays strongly suggest a true cytotoxic effect where cell death involves both metabolic shutdown and loss of membrane integrity.

  • Discordant Results (MTT IC₅₀ << LDH IC₅₀): If the MTT assay shows high potency (low IC₅₀) but the LDH assay shows low cytotoxicity (high IC₅₀), it could indicate a primarily cytostatic effect, induction of apoptosis (which has delayed membrane rupture), or direct mitochondrial inhibition without immediate cell lysis.

  • Discordant Results (LDH IC₅₀ << MTT IC₅₀): This is less common but could suggest a mechanism that rapidly disrupts the cell membrane (e.g., necrosis) while mitochondrial function transiently remains.

Mechanistic Insights: A Glimpse into Apoptotic Pathways

Should discordant results suggest an apoptotic mechanism, further investigation is warranted. Benzotriazole derivatives have been noted to induce programmed cell death.[2] Assays that detect key apoptotic events can elucidate the compound's mechanism of action.[16]

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Caspase Activity Assays: Measure the activity of caspase enzymes (e.g., Caspase-3/7), which are the central executioners of the apoptotic cascade.[17][18]

  • TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[17]

G compound Benzotriazole Derivative mito Mitochondrial Stress compound->mito Induces cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3/7 Activation (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the demanding fields of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide (CAS No. 690634-06-1) is not merely a regulatory hurdle; it is a fundamental component of responsible science.[1] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. As a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, our protocol is built upon the precautionary principle, synthesizing data from its core structural motifs: the benzotriazole ring and the carbothioamide group.

Part 1: Hazard Profile & Risk Assessment

Understanding the "why" behind a disposal protocol is critical. The causality of our procedures is rooted in the anticipated hazard profile of the molecule. By examining structurally similar compounds, we can construct a reliable risk assessment.

The parent compound, 1H-benzotriazole, is a well-characterized substance with known hazards. It is classified as harmful if swallowed or inhaled, causes serious eye irritation, and is recognized for its long-term adverse effects on aquatic life.[2][3][4][5] Furthermore, related benzotriazole-carbothioamide derivatives have been shown to cause skin and respiratory irritation.[6] Therefore, it is imperative to handle this compound as a substance with a comparable or potentially enhanced hazard profile until proven otherwise.

Table 1: Anticipated Hazard Profile Summary

Hazard Classification Description Rationale & Authoritative Source
Acute Oral Toxicity Harmful if swallowed. Based on the Category 4 Acute Oral Toxicity of the parent 1H-benzotriazole.[3]
Skin Corrosion/Irritation Assumed to cause skin irritation. Based on hazard data for analogous benzotriazole-carbothioamide structures.[6]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation. Based on the Category 2 Eye Irritation classification for 1H-benzotriazole and related analogues.[3][6]
Respiratory Irritation May cause respiratory irritation. Based on hazard data for analogous benzotriazole-carbothioamide structures.[6]

| Chronic Aquatic Toxicity | Assumed to be harmful or toxic to aquatic life with long-lasting effects. | Based on the aquatic toxicity of 1H-benzotriazole.[2] |

Part 2: Pre-Disposal Procedures: Segregation and Containerization

The foundation of safe disposal is laid long before the waste leaves the laboratory. A self-validating system of containment and labeling is essential to prevent accidental commingling and ensure clarity for all personnel.

Step 2.1: Waste Characterization

All waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste. This determination is the critical first step mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7]

Step 2.2: Segregation of Incompatibles

From a field perspective, preventing unintended reactions is paramount. This compound should be segregated from other waste streams, particularly:

  • Strong Oxidizing Agents: To prevent potential exothermic or violent reactions.[6]

  • Acids and Bases: To avoid promoting decomposition or unknown side reactions.

  • Aqueous Waste: Unless specifically directed by your institution's EHS office, do not mix with aqueous waste streams due to its environmental toxicity.[8][9]

Step 2.3: Proper Containerization and Labeling

Proper containment is a non-negotiable aspect of laboratory safety.

  • Select an Appropriate Container: Use a chemically-resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The container must be clearly and accurately labeled. Adhere to the requirements of OSHA's Hazard Communication Standard and the EPA's Resource Conservation and Recovery Act (RCRA).[10][11] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate concentration and quantity.

    • Relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful, Environment).

    • The date of accumulation.

Part 3: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your primary defense against exposure. The following must be worn when handling this compound or its waste:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities or where splashing is possible, chemical safety goggles are mandated.[2][12]

  • Hand Protection: Handle with chemically-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce aerosols should be performed within a certified chemical fume hood to prevent inhalation.[6]

Part 4: Step-by-Step Disposal Workflow

This section provides direct, procedural guidance for managing different forms of waste containing this compound.

Protocol 4.1: Disposal of Contaminated Labware and PPE

This includes items like pipette tips, weighing paper, contaminated gloves, and empty vials.

  • Gross Decontamination: If practical, rinse the item three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.

  • Solid Waste: Place the rinsed, "empty" items into a designated solid hazardous waste container or a durable, sealed plastic bag clearly labeled as hazardous waste.

Protocol 4.2: Disposal of Bulk or Unused Compound
  • DO NOT DRAIN DISPOSE: Under no circumstances should this compound be washed down the sink. Its aquatic toxicity poses a significant environmental risk.[9]

  • Containerize: Keep the compound in its original, sealed container. If the original container is compromised, transfer it to a new, appropriate, and properly labeled waste container as described in Part 2.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. This waste must be handled by a licensed hazardous waste disposal company.[7]

Protocol 4.3: Spill Management
  • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, gloves, and eye protection.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).

  • Collect Waste: Place the spilled material and all cleanup materials into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the safe disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_handling In-Lab Handling cluster_disposal Final Disposal start Waste Generated (N-Allyl-1H-1,2,3-benzotriazole- 1-carbothioamide) haz_assess 1. Hazard Assessment (Treat as Irritant, Acutely Toxic, Aquatic Toxin) start->haz_assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Use Fume Hood) haz_assess->ppe waste_type 3. Determine Waste Type ppe->waste_type solid_waste Contaminated Solids (Gloves, Labware) waste_type->solid_waste Solid bulk_waste Bulk / Unused Chemical waste_type->bulk_waste Bulk/Liquid segregate 4. Segregate from Incompatibles solid_waste->segregate bulk_waste->segregate containerize 5. Place in Labeled, Sealed Hazardous Waste Container segregate->containerize ehs 6. Contact EHS Office for Waste Pickup containerize->ehs vendor 7. Transfer to Licensed Hazardous Waste Vendor ehs->vendor

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-step process that prioritizes safety, regulatory adherence, and environmental protection. By treating this compound with the caution afforded to its hazardous structural analogues, researchers can ensure they are upholding the highest standards of laboratory practice. Always consult your institution's specific waste disposal guidelines and your EHS department, as they are the final authority on procedure.

References

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Navigating the Uncharted: A Technical Guide to the Safe Handling of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, a compound with potential applications in various therapeutic areas, represents one such frontier. As with any new chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to protecting both the researcher and the integrity of the research itself. This guide provides a comprehensive, albeit provisional, safety and handling protocol for this compound, synthesized from an analysis of its constituent chemical moieties due to the absence of a dedicated Safety Data Sheet (SDS).

Deconstructing the Hazard Profile: A Sum of its Parts

The toxicological profile of this compound has not been formally established. Therefore, a conservative approach, assuming the hazards associated with its structural components—a benzotriazole ring, an allyl group, and a carbothioamide linker—is essential.

The Benzotriazole Core: A Known Irritant and Environmental Hazard

The benzotriazole moiety is a well-characterized heterocyclic compound. Safety data for 1H-benzotriazole consistently indicates that it is harmful if swallowed and causes serious eye irritation .[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects , underscoring the importance of proper disposal to prevent environmental contamination.[1][2]

The Allyl Group: A Precursor to a Potent Toxin

The presence of an allyl group (CH₂=CHCH₂) introduces a significant toxicological concern. While allyl compounds themselves can be irritants, the primary danger lies in their metabolic fate. In the body, allyl groups can be metabolized to allyl alcohol and subsequently to acrolein , a highly reactive and toxic aldehyde.[3] Acrolein is known to cause severe irritation to the skin, eyes, and respiratory tract.[4][5] Chronic exposure to allyl compounds has been associated with potential damage to the liver and kidneys.[4][5] Occupational exposure limits for related allyl compounds like allyl alcohol and allyl chloride are low, reflecting their high toxicity.[6][7]

The Carbothioamide Linker: A Biologically Active Moiety

Carbothioamides, also known as thioamides, are a class of compounds known for their diverse biological activities, including potential as anticancer and antimicrobial agents.[8][9] While this biological activity is harnessed for therapeutic purposes, it also suggests that these compounds can interact with biological systems, and thus should be handled with care to avoid unintended exposure and potential adverse effects. Direct toxicological data for simple carbothioamides is limited in the public domain, necessitating a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye irritation, as well as the unknown systemic toxicity, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory.[10] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[10] This is to protect against direct contact with the solid or solutions, which could cause serious eye irritation based on the benzotriazole component.
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, are required.[11] It is crucial to double-glove when handling the pure compound or concentrated solutions. Always inspect gloves for any signs of degradation or perforation before use.[12]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.[12]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is recommended to prevent inhalation of dust or aerosols.[11] All weighing and transfers of the solid should ideally be performed within a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimizing exposure risk.

Workflow Diagram: From Receipt to Experiment

cluster_0 Receiving & Storage cluster_1 Preparation cluster_2 Experimentation cluster_3 Waste Management Receiving Receive & Inspect (Check for damage) Storage Store in a cool, dry, well-ventilated area Receiving->Storage Log in inventory Weighing Weighing (In fume hood) Dissolution Dissolution (In fume hood) Weighing->Dissolution Reaction Perform Experiment (In fume hood) Dissolution->Reaction Waste_Collection Collect Waste (Segregated containers) Reaction->Waste_Collection Disposal Dispose via EHS Waste_Collection->Disposal

Caption: Experimental workflow for handling this compound.

Detailed Protocol
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Preparation :

    • All handling of the solid compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation risk.[11]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimentation :

    • Conduct all reactions involving this compound in a chemical fume hood.

    • Avoid heating the compound unnecessarily, as its thermal stability is unknown.

    • In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent harm to the environment, given the aquatic toxicity of the benzotriazole moiety.[1][2]

Waste Segregation and Collection

cluster_waste Waste Streams cluster_containers Waste Containers Solid_Waste Solid Waste (Contaminated consumables) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Disposal Environmental Health & Safety (EHS) Disposal Solid_Container->EHS_Disposal Liquid_Container->EHS_Disposal

Caption: Waste disposal flowchart for this compound.

Disposal Procedures
  • Solid Waste : All solid waste contaminated with the compound, including gloves, weighing paper, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.[13]

  • Liquid Waste : All unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[13] Do not dispose of this chemical down the drain.[14] The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[13]

  • Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While the full toxicological profile of this compound remains to be elucidated, a cautious and informed approach based on its constituent parts provides a robust framework for its safe handling. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely explore the potential of this and other new chemical entities.

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